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  • Product: 5-Amino-3-(difluoromethyl)isoxazole
  • CAS: 1934921-14-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Amino-3-(difluoromethyl)isoxazole: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Amino-3-(difluoromethyl)isoxazole, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. By leveraging...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 5-Amino-3-(difluoromethyl)isoxazole, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. By leveraging the unique electronic properties of the difluoromethyl group in conjunction with the versatile isoxazole scaffold, this molecule presents a compelling starting point for the design of novel therapeutics. This document will delve into its chemical structure, proposed synthesis, physicochemical properties, and prospective applications in medicinal chemistry.

Introduction: The Significance of Fluorinated Isoxazoles in Medicinal Chemistry

The isoxazole ring is a well-established pharmacophore present in a variety of approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles by modulating properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2), in particular, is a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor, making it a valuable substituent in modern drug design. 5-Amino-3-(difluoromethyl)isoxazole combines these features, making it a promising building block for the development of new chemical entities.

Chemical Structure and Core Properties

The foundational structure of 5-Amino-3-(difluoromethyl)isoxazole is characterized by a five-membered isoxazole ring substituted with an amino group at the 5-position and a difluoromethyl group at the 3-position.

Chemical Structure:

Table 1: Estimated Physicochemical Properties of 5-Amino-3-(difluoromethyl)isoxazole

PropertyEstimated ValueRationale for Estimation
Molecular Weight 146.09 g/mol Calculated from the molecular formula.
Melting Point Not availableLikely a solid at room temperature, similar to other small aminoisoxazoles like 5-Amino-3-methylisoxazole (85-87 °C).
Boiling Point Not availableExpected to be higher than non-fluorinated analogs due to increased polarity and potential for hydrogen bonding.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol)The amino group may impart some water solubility, but the difluoromethyl and isoxazole core suggest better solubility in organic solvents.
pKa (of the amino group) ~2-4The electron-withdrawing nature of the isoxazole ring and the difluoromethyl group is expected to decrease the basicity of the amino group compared to aniline.
LogP ~1.0-1.5The difluoromethyl group generally increases lipophilicity compared to a methyl group.

Note: The properties in Table 1 are estimations based on the chemical structure and data from analogous compounds. Experimental determination is required for definitive values.

Synthesis of 5-Amino-3-(difluoromethyl)isoxazole

A definitive, published synthesis protocol for 5-Amino-3-(difluoromethyl)isoxazole is not currently available. However, based on established methods for the synthesis of related fluoroalkyl-substituted isoxazoles, a plausible synthetic route can be proposed. A promising strategy involves the late-stage deoxofluorination of a corresponding 5-formyl or 5-hydroxymethyl derivative.[1][2][3][4]

A potential synthetic pathway could begin with the construction of a 3-(difluoromethyl)isoxazole-5-carboxylic acid derivative, which can then be converted to the 5-amino-substituted target molecule.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Deprotection A Difluoroacetic Acid Derivative C 3-(Difluoromethyl)isoxazole-5-amine (Protected) A->C [3+2] Cycloaddition B Propargylamine Derivative B->C D 3-(Difluoromethyl)isoxazole-5-amine (Protected) E 5-Amino-3-(difluoromethyl)isoxazole D->E Removal of Protecting Group

Caption: Proposed synthetic workflow for 5-Amino-3-(difluoromethyl)isoxazole.

Detailed Proposed Experimental Protocol:

Step 1: Synthesis of a Protected 5-Amino-3-(difluoromethyl)isoxazole Intermediate

This step would likely involve a [3+2] cycloaddition reaction.

  • Preparation of a Difluoromethylated Building Block: A suitable starting material would be a derivative of difluoroacetic acid, such as difluoroacetyl chloride or a difluoroacetonitrile oxide precursor.

  • Cycloaddition Partner: A protected propargylamine derivative (e.g., N-Boc-propargylamine) would serve as the three-carbon component for the isoxazole ring formation.

  • Reaction Conditions: The cycloaddition would likely be carried out in an inert solvent such as toluene or THF, potentially in the presence of a base (e.g., triethylamine) to facilitate the in situ generation of the nitrile oxide from a hydroximoyl halide. The reaction temperature would need to be optimized, likely ranging from room temperature to reflux.

  • Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove inorganic byproducts. The crude product would then be purified by column chromatography on silica gel to isolate the protected 5-amino-3-(difluoromethyl)isoxazole intermediate.

Step 2: Deprotection to Yield 5-Amino-3-(difluoromethyl)isoxazole

  • Cleavage of the Protecting Group: The choice of deprotection conditions will depend on the protecting group used in Step 1. For a Boc-protecting group, treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature would be appropriate.

  • Neutralization and Isolation: Following deprotection, the reaction mixture would be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product extracted into an organic solvent.

  • Final Purification: The solvent would be removed under reduced pressure, and the final product, 5-Amino-3-(difluoromethyl)isoxazole, could be further purified by recrystallization or a final column chromatography to yield the pure compound.

Self-Validating System for the Protocol:

  • Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.

  • Spectroscopic Characterization: The structure of the intermediate and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The presence of the characteristic triplet for the CHF₂ proton in the ¹H NMR and a corresponding doublet in the ¹⁹F NMR would be key indicators of successful difluoromethylation.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Development

The unique structural features of 5-Amino-3-(difluoromethyl)isoxazole make it a valuable scaffold for the discovery of new drugs across various therapeutic areas. The amino group provides a convenient handle for further functionalization, allowing for the synthesis of diverse compound libraries.

Potential Biological Activities:

  • Enzyme Inhibition: The difluoromethyl group can act as a bioisostere for functional groups that interact with enzyme active sites. For example, α,α-difluoromethyl ketones have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[5][6][7] The isoxazole core itself is present in COX-2 inhibitors.

  • Anticancer Activity: Many isoxazole derivatives have demonstrated potent anticancer properties. The introduction of a difluoromethyl group could enhance the efficacy of these compounds.

  • Antimicrobial and Antifungal Agents: The isoxazole nucleus is a key component of several antimicrobial drugs. The difluoromethyl group has also been incorporated into antifungal agents.[8]

  • Neurological Disorders: Isoxazole derivatives have been explored for the treatment of various neurological conditions.

Structure-Activity Relationship (SAR) Insights:

The primary amino group at the 5-position is a key site for modification. Acylation, sulfonylation, or reductive amination at this position can be used to explore the SAR of this chemical series. The difluoromethyl group at the 3-position is expected to enhance metabolic stability and may contribute to improved binding affinity with biological targets.

Illustrative Drug Discovery Workflow:

G A 5-Amino-3-(difluoromethyl)isoxazole B Library Synthesis (Amide/Sulfonamide Coupling) A->B Scaffold C High-Throughput Screening (Biochemical/Cell-based Assays) B->C Compound Library D Hit Identification C->D Assay Data E Lead Optimization (SAR Studies) D->E Validated Hits F Preclinical Development E->F Optimized Leads

Caption: A general workflow for drug discovery starting from 5-Amino-3-(difluoromethyl)isoxazole.

Conclusion and Future Perspectives

5-Amino-3-(difluoromethyl)isoxazole represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed based on established methodologies for related compounds. The combination of the versatile isoxazole core with the advantageous properties of the difluoromethyl group suggests that this compound could serve as a valuable starting point for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammatory disorders. Further research is warranted to establish a robust synthetic route, fully characterize its physicochemical properties, and explore its biological activities in a range of therapeutic targets.

References

  • Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. RSC Publishing. [Link]

  • Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. [Link]

  • Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. [Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. MDPI. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ResearchGate. [Link]

  • Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors. ResearchGate. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study. PMC. [Link]

  • NMR Chemical Shifts. fulbright.uark.edu. [Link]

  • 5-AMINO-3-METHYLISOXAZOLE. Zhejiang Xieshi New Materials Co., Ltd.. [Link]

  • Tables For Organic Structure Analysis. Reich, University of Wisconsin. [Link]

  • Chemical Properties of Difluoromethyl radical (CAS 2670-13-5). Cheméo. [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

  • CAS Registry - List Details - SRS. US EPA. [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. [Link]

Sources

Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of 5-Amino-3-(difluoromethyl)isoxazole

Foreword: Charting the Course for a Novel Moiety The isoxazole scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its unique electronic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Moiety

The isoxazole scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its unique electronic and steric properties often confer favorable interactions with biological targets. The introduction of a difluoromethyl group at the 3-position and an amino group at the 5-position of the isoxazole ring in 5-Amino-3-(difluoromethyl)isoxazole presents a novel chemical entity with unexplored therapeutic potential. However, before its efficacy can be truly understood, a thorough investigation of its pharmacokinetic profile is paramount. This guide provides a comprehensive, technically in-depth framework for researchers, scientists, and drug development professionals to meticulously characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this promising compound. Our approach is grounded in established methodologies, emphasizing the rationale behind experimental choices to construct a robust and predictive pharmacokinetic dossier.

Section 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling relies on a battery of in vitro assays designed to predict the in vivo behavior of a compound. These assays are crucial for early-stage decision-making, enabling the ranking and selection of candidates with the most promising drug-like properties.[3][4]

Intestinal Permeability: The Caco-2 Assay

A critical determinant of oral bioavailability is a compound's ability to traverse the intestinal epithelium. The Caco-2 permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[5][6][7] This assay utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes, mimicking the barrier properties of the small intestine.[7][8]

Experimental Rationale: By measuring the flux of 5-Amino-3-(difluoromethyl)isoxazole across the Caco-2 monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can determine its apparent permeability (Papp) and efflux ratio. The A→B transport simulates absorption from the gut into the bloodstream, while the B→A transport identifies the potential for active efflux, a mechanism by which cells can pump drugs back into the intestinal lumen, thereby limiting absorption.[7] An efflux ratio significantly greater than 1 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[7]

Step-by-Step Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) indicate a well-formed, intact barrier suitable for permeability studies.[5][9]

  • Dosing and Incubation: A solution of 5-Amino-3-(difluoromethyl)isoxazole (typically at a concentration of 10 µM) is added to the donor compartment (apical for A→B, basolateral for B→A).[7][8] The plates are then incubated at 37°C with gentle shaking for a defined period, usually 2 hours.[7]

  • Sampling: At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • Quantification: The concentration of 5-Amino-3-(difluoromethyl)isoxazole in all samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Data Presentation: Interpreting Caco-2 Permeability Data

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
5-Amino-3-(difluoromethyl)isoxazole Experimental ValueExperimental ValueCalculated ValueHigh/Moderate/Low
Atenolol (Low Permeability Control)< 1< 2< 2Low
Propranolol (High Permeability Control)> 10> 10< 2High

Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days (Differentiation) Caco2_seeding->Differentiation TEER_check Verify monolayer integrity (TEER measurement) Differentiation->TEER_check Dosing_AB Dose Apical side (A->B) TEER_check->Dosing_AB Dosing_BA Dose Basolateral side (B->A) TEER_check->Dosing_BA Incubation Incubate at 37°C Dosing_AB->Incubation Dosing_BA->Incubation Sampling Sample Donor and Receiver compartments Incubation->Sampling LCMS Quantify by LC-MS/MS Sampling->LCMS Papp_calc Calculate Papp LCMS->Papp_calc Efflux_calc Calculate Efflux Ratio Papp_calc->Efflux_calc Report Report Efflux_calc->Report

Caption: Workflow for the Caco-2 permeability assay.

Plasma Protein Binding: The Equilibrium Dialysis Method

Once absorbed into the systemic circulation, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[10][11] Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared from the body.[11][12] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[10][13] Equilibrium dialysis is considered the gold standard for measuring PPB due to its minimal non-specific binding.[11][13]

Experimental Rationale: This method involves dialyzing a plasma sample containing the test compound against a protein-free buffer solution, separated by a semi-permeable membrane. At equilibrium, the concentration of the free drug will be the same on both sides of the membrane. By measuring the drug concentration in both the plasma and buffer compartments, the percentage of the drug bound to plasma proteins can be accurately calculated.

Step-by-Step Protocol: Equilibrium Dialysis

  • Preparation: A solution of 5-Amino-3-(difluoromethyl)isoxazole is spiked into plasma (human and relevant preclinical species) at a clinically relevant concentration.

  • Dialysis Setup: The plasma sample is loaded into one chamber of a dialysis cell, and a protein-free buffer (phosphate-buffered saline, pH 7.4) is loaded into the other chamber. The chambers are separated by a semi-permeable membrane with a molecular weight cutoff that retains plasma proteins but allows the free drug to pass through.

  • Equilibration: The dialysis apparatus is incubated at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of 5-Amino-3-(difluoromethyl)isoxazole in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as: fu = Cbuffer / Cplasma Where Cbuffer is the concentration in the buffer chamber and Cplasma is the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.

Data Presentation: Plasma Protein Binding Results

SpeciesFraction Unbound (fu)% Bound
HumanExperimental ValueCalculated Value
RatExperimental ValueCalculated Value
MouseExperimental ValueCalculated Value
DogExperimental ValueCalculated Value
Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the metabolism of a vast number of drugs.[14] The liver microsomal stability assay is a high-throughput in vitro method used to assess the intrinsic clearance of a compound, providing an early indication of its metabolic fate.[14][15][16]

Experimental Rationale: Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[14][15] By incubating 5-Amino-3-(difluoromethyl)isoxazole with liver microsomes in the presence of the necessary cofactor, NADPH, we can measure the rate of its disappearance over time.[14][15][17] A rapid disappearance suggests high metabolic instability and likely rapid clearance in vivo. This assay can also be used for preliminary metabolite identification. The isoxazole ring itself can be subject to metabolic cleavage, a process that has been observed for other isoxazole-containing drugs like leflunomide.[18] This assay can provide initial clues as to whether 5-Amino-3-(difluoromethyl)isoxazole undergoes similar biotransformation.

Step-by-Step Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human and relevant preclinical species) in a phosphate buffer (pH 7.4).[15][17]

  • Pre-incubation: The test compound, 5-Amino-3-(difluoromethyl)isoxazole, is added to the microsomal suspension and pre-incubated at 37°C.[19]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a solution of the cofactor NADPH.[17][19] Control incubations without NADPH are also performed to assess non-CYP-mediated degradation.[14]

  • Time-course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16][19]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][19]

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.[14]

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Presentation: Metabolic Stability Parameters

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Extraction
HumanCalculated ValueCalculated ValueHigh/Intermediate/Low
RatCalculated ValueCalculated ValueHigh/Intermediate/Low
MouseCalculated ValueCalculated ValueHigh/Intermediate/Low
DogCalculated ValueCalculated ValueHigh/Intermediate/Low

Visualization: Metabolic Stability Workflow

Microsomal_Stability_Workflow Start Prepare Microsome and Compound Mixture Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Add NADPH to start reaction Preincubation->Initiate Time_Points Sample at 0, 5, 15, 30, 45, 60 min Initiate->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the liver microsomal stability assay.

Cytochrome P450 Inhibition Screening

It is also critical to assess whether 5-Amino-3-(difluoromethyl)isoxazole can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[20][21] Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of our compound could dangerously elevate the plasma concentrations of other drugs.[22] This is typically done using commercially available kits that employ fluorescent probe substrates for each CYP isoform. A decrease in the formation of the fluorescent metabolite in the presence of our test compound indicates inhibition.

Section 2: In Vivo Pharmacokinetic Evaluation in a Rodent Model

Following the in vitro characterization, an in vivo pharmacokinetic study in a rodent model, typically rats, is essential to understand how the ADME properties translate to a whole organism.[23][24][25]

Study Design:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Dosing: The compound would be administered via two routes to assess both oral bioavailability and intravenous clearance:

    • Intravenous (IV) bolus (e.g., 1-2 mg/kg)

    • Oral gavage (PO) (e.g., 5-10 mg/kg)

  • Blood Sampling: Serial blood samples are collected from a cannulated vessel at specific time points post-dose (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[23]

  • Sample Processing: Plasma is harvested from the blood samples and stored frozen until analysis.

Bioanalytical Method: HPLC-MS/MS

A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method must be developed and validated for the quantification of 5-Amino-3-(difluoromethyl)isoxazole in rat plasma.[23][24] This involves optimizing chromatographic conditions to achieve good separation and mass spectrometric parameters for sensitive detection using multiple reaction monitoring (MRM).[23][24]

Pharmacokinetic Parameter Calculation:

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Data Presentation: Key In Vivo Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)Calculated ValueCalculated Value
Tmax (h)N/ACalculated Value
AUC(0-t) (ng·h/mL)Calculated ValueCalculated Value
AUC(0-inf) (ng·h/mL)Calculated ValueCalculated Value
Half-life (t½) (h)Calculated ValueCalculated Value
Clearance (CL) (L/h/kg)Calculated ValueN/A
Volume of Distribution (Vd) (L/kg)Calculated ValueN/A
Oral Bioavailability (F%) N/ACalculated Value

Section 3: Integrated Analysis and Future Directions

The culmination of this comprehensive profiling is the integration of all in vitro and in vivo data to build a holistic understanding of the pharmacokinetic properties of 5-Amino-3-(difluoromethyl)isoxazole. For instance, high in vitro intrinsic clearance in liver microsomes should correlate with high in vivo clearance after IV administration.[26] Poor oral bioavailability might be explained by low permeability in the Caco-2 assay or high first-pass metabolism predicted by the microsomal stability assay.

This integrated profile will guide further development. If the compound exhibits favorable pharmacokinetics (e.g., good oral bioavailability, moderate clearance, and a reasonable half-life), it can proceed to efficacy and toxicology studies. If the profile reveals liabilities (e.g., very high clearance, low bioavailability due to efflux), this data provides a rational basis for chemical modification to improve its drug-like properties.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. Available from: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. PubMed. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

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  • (PDF) In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate. Available from: [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available from: [Link]

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  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. Available from: [Link]

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  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. MDPI. Available from: [Link]

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  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR. Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available from: [Link]

  • Neuropharmacokinetics of a new alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) modulator, S18986 [(S)-2,3-dihydro-[9][13]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide], in the rat. PubMed. Available from: [Link]

  • Pharmacokinetics and Tissue Distribution of 5-Fluorouracil Prodrugs Entrapped in Liposome. YAKHAK HOEJI. Available from: [Link]

Sources

Foundational

Material Safety and Application Guide: 5-Amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8)

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocycles is paramount for optimizing lead compounds. 5-Amino-3-(difluoromethyl)isoxazole (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocycles is paramount for optimizing lead compounds. 5-Amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8) represents a highly specialized, privileged building block. As a Senior Application Scientist, I frequently integrate this scaffold into hit-to-lead campaigns because it solves two ubiquitous challenges: metabolic liability and suboptimal target binding.

The difluoromethyl ( CF2​H ) group acts as a lipophilic hydrogen bond donor. The gem-difluoro moiety strongly polarizes the adjacent hydrogen, allowing it to mimic hydroxyl or thiol groups while remaining entirely resistant to phase II glucuronidation. Concurrently, the 5-amino isoxazole core serves as an electron-deficient bioisostere for anilines. Its reduced electron density mitigates the risk of CYP450-mediated oxidative metabolism (a common liability of electron-rich aromatic amines) while providing a versatile handle for library derivatization [1].

Chemical Identity & Physical Properties

To ensure reproducible assay results and synthetic yields, it is critical to understand the baseline physicochemical properties of the material.

Table 1: Chemical Identity and Quantitative Properties

PropertyValue
Chemical Name 5-Amino-3-(difluoromethyl)isoxazole
CAS Number 1934921-14-8
Molecular Formula C4​H4​F2​N2​O
Molecular Weight 134.08 g/mol
Appearance Off-white to pale yellow solid
Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DMSO, DMF, DCM, and Methanol

Material Safety Data (SDS) & Handling Protocols

Every robust experimental workflow must be a self-validating system, beginning with material safety. Fluorinated heterocyclic amines possess unique hazard profiles. The following safety protocols are grounded in the causality of the molecule's reactivity.

Table 2: GHS Hazard Statements & Safety Protocols

Hazard ClassGHS CodePrecautionary Measure & Causality
Skin Irritation H315Wear nitrile gloves. Causality: The lipophilic CF2​H group enhances transdermal penetration, carrying the irritating primary amine into the dermal layers.
Eye Irritation H319Wear safety goggles. Causality: Fine particulates of the solid can dissolve in ocular fluid, causing localized pH shifts and severe irritation.
Respiratory Irritation H335Handle in a certified fume hood. Causality: Inhalation of the powder irritates the mucosal membranes of the respiratory tract.
Degradation Risk N/AStore under Argon at 2-8°C. Causality: Primary heteroaromatic amines are susceptible to slow photo-oxidation and atmospheric degradation over time.

Synthetic Methodologies & Experimental Protocols

The synthesis and derivatization of 5-(fluoroalkyl)isoxazoles require precise control over reaction conditions to ensure regioselectivity and prevent the degradation of reactive intermediates [2]. Below are the step-by-step, self-validating protocols for both the core synthesis and its downstream application.

Protocol A: Synthesis of the Isoxazole Core via [3+2] Cycloaddition

This protocol details the regioselective formation of the isoxazole ring using a nitrile oxide intermediate.

  • Generation of the Hydroximoyl Chloride: Dissolve difluoroacetaldehyde oxime (1.0 eq) in anhydrous DMF. Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise at 0°C.

    • Causality: NCS provides a controlled, electrophilic source of chlorine, preventing over-chlorination. The low temperature stabilizes the resulting hydroximoyl chloride.

  • In Situ Nitrile Oxide Formation: Add a mild base, such as NaHCO3​ (1.5 eq), to the mixture.

    • Causality: The base promotes dehydrohalogenation to form the highly reactive difluoroacetonitrile oxide. A mild base is strictly required to prevent the rapid, irreversible dimerization of the nitrile oxide into a furoxan byproduct.

  • Cycloaddition: Immediately introduce N-Boc-propargylamine (1.2 eq) to the reaction mixture and stir at room temperature for 12 hours.

    • Causality: The alkyne acts as the dipolarophile. The strong electron-withdrawing nature of the CF2​H group dictates the transition state dipole, heavily favoring the formation of the 3,5-disubstituted isoxazole over the 3,4-isomer.

  • Deprotection: Isolate the intermediate via aqueous workup. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA, 10 eq). Stir for 2 hours.

    • Causality: TFA efficiently cleaves the Boc protecting group. The isoxazole core is highly acid-stable, ensuring the ring remains intact to yield the free 5-amino-3-(difluoromethyl)isoxazole.

Synthesis A Difluoroacetaldehyde Oxime C Difluoroacetonitrile Oxide (In Situ) A->C Chlorination & Dehydrohalogenation B Chlorinating Agent (NCS) B->C E Cycloaddition Intermediate C->E [3+2] Cycloaddition D Protected Propargylamine D->E F 5-Amino-3-(difluoromethyl) isoxazole E->F Deprotection

Caption: [3+2] Cycloaddition synthesis pathway for 5-Amino-3-(difluoromethyl)isoxazole.

Protocol B: Amide Derivatization for Library Synthesis

Because the 5-amino group on this isoxazole is electronically deactivated, standard coupling conditions (e.g., EDC/HOBt) often fail or result in poor yields.

  • Activation of Carboxylic Acid: In a dry flask, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.

    • Causality: HATU rapidly forms a highly electrophilic active ester. This extreme activation is necessary to overcome the poor nucleophilicity of the electron-deficient 5-amino isoxazole.

  • Coupling: Add 5-Amino-3-(difluoromethyl)isoxazole (1.0 eq) to the activated ester solution. Elevate the temperature to 50°C and stir overnight.

    • Causality: Thermal energy is required to drive the sluggish nucleophilic attack of the deactivated amine onto the activated ester.

  • Workup & Purification: Quench the reaction with water. Extract with Ethyl Acetate, wash extensively with brine, dry over Na2​SO4​ , and purify via flash chromatography.

    • Causality: Extensive aqueous washing removes the water-soluble tetramethylurea byproduct generated by HATU, as well as excess DIPEA, ensuring high purity of the final library compound.

Application Workflow in Drug Development

The integration of this building block into a drug discovery pipeline follows a systematic progression from scaffold selection to lead optimization. The CF2​H group is specifically monitored during ADME profiling to confirm its predicted enhancement of metabolic stability and membrane permeability.

Workflow S1 Scaffold Selection (CF2H-Isoxazole) S2 Library Synthesis (Amide Coupling) S1->S2 S3 In Vitro Screening (Target Assays) S2->S3 S4 ADME Profiling (Metabolic Stability) S3->S4 S5 Lead Optimization (Hit-to-Lead) S4->S5

Caption: Integration of the CF2H-isoxazole scaffold into the hit-to-lead drug discovery pipeline.

References

  • Martis G.J., Gaonkar S.L. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, 2025; 15:8213–8243.[Link] [1]

  • Chalyk, B. A., et al. "Synthesis of 5-(fluoroalkyl)isoxazole building blocks by regioselective reactions of functionalized halogenoximes." Journal of Organic Chemistry, 2019, 84, 15877–15899.[Link] [2]

Exploratory

Comprehensive Technical Guide: Thermal Stability of 5-Amino-3-(difluoromethyl)isoxazole at Ambient Conditions

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8) Executive Summary In modern drug discovery, the incorporation of fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8)

Executive Summary

In modern drug discovery, the incorporation of fluorinated bioisosteres is a cornerstone of medicinal chemistry. 5-Amino-3-(difluoromethyl)isoxazole serves as a highly versatile building block, offering a unique combination of lipophilicity and hydrogen-bonding potential. However, handling 5-aminoisoxazoles requires a rigorous understanding of their stability profiles. While pure thermal decomposition of the isoxazole ring typically requires temperatures exceeding 150 °C[1], "thermal stability at room temperature" (20–25 °C) in practical laboratory settings is heavily dictated by the compound's vulnerability to environmentally-mediated degradation[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. Here, we will dissect the causality behind the molecule's degradation, present quantitative stability data, and outline self-validating experimental protocols to ensure scientific integrity during your synthesis workflows.

Mechanistic Causality: The Electronic Push-Pull System

To understand the thermal behavior of 5-Amino-3-(difluoromethyl)isoxazole at room temperature, we must analyze its electronic topology. The stability of the molecule is governed by the intrinsically weak N–O bond of the isoxazole ring[3].

  • Inductive Withdrawal (-I Effect): The difluoromethyl (-CF₂H) group at the C3 position is strongly electron-withdrawing. This pulls electron density away from the heterocyclic core.

  • Resonance Donation (+R Effect): Conversely, the primary amine (-NH₂) at the C5 position donates electron density into the ring via resonance.

This creates a highly polarized "push-pull" system. At room temperature (25 °C), ambient thermal energy is insufficient to cause spontaneous homolytic cleavage of the N–O bond. However, this polarization drastically lowers the activation energy for nucleophilic attack . The C5 position becomes highly electrophilic, making it susceptible to trace ambient moisture, leading to hydrolytic ring cleavage[2]. Furthermore, ambient UV/Vis light can trigger photochemical rearrangements, converting the isoxazole into azirine intermediates[2][3].

Therefore, degradation at room temperature is causally linked to environmental exposure (water and photons) acting in concert with ambient thermal energy, rather than a pure thermodynamic failure of the compound.

Visualization: Degradation Mechanism

Mechanism A 5-Amino-3-(difluoromethyl)isoxazole B Trace H2O (Nucleophile) A->B Ambient Air C Ambient Photons (hν) A->C Benchtop Light D N-O Bond Heterolysis B->D Attack at C5 E Photo-Rearrangement C->E Excitation F Ring-Opened Amides/Nitriles D->F Hydrolysis at 25°C G Azirine Intermediates E->G Isomerization

Fig 1: Mechanistic degradation pathways of the isoxazole ring at room temperature.

Quantitative Stability Matrix

To guide laboratory handling, the following table synthesizes the expected purity retention of 5-Amino-3-(difluoromethyl)isoxazole under various room temperature and storage conditions. Maintaining an inert atmosphere and dark environment is critical[4].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life (Purity >95%)Primary Degradation Pathway
Optimal (Refrigerated) 2–8 °CInert (Ar/N₂)Dark> 24 MonthsNone
Standard Storage 20–25 °CInert (Ar/N₂)Dark12–18 MonthsTrace Thermal Relaxation
Ambient Air (Sealed) 20–25 °CAmbient (Air)Dark3–6 MonthsHydrolytic Ring Cleavage
Benchtop (Exposed) 20–25 °CAmbient (Air)Ambient UV/Vis< 4 WeeksPhotodegradation & Hydrolysis

Self-Validating Experimental Protocols

Trustworthiness in chemical development requires protocols that prove their own hypotheses. To verify the shelf-life and stability of your specific batch of 5-Amino-3-(difluoromethyl)isoxazole, utilize the following self-validating workflow.

Protocol 1: Ambient Thermal Stability Profiling

Self-Validation Mechanism: This protocol is self-validating because the inclusion of an 'Anhydrous/Dark' control isolates thermal energy as the sole variable. If the 'Ambient Air' sample degrades while the 'Anhydrous/Dark' sample remains >99% pure at the exact same 25 °C temperature, the system internally proves that degradation is environmentally mediated (hydrolysis/photolysis) rather than a pure thermodynamic failure.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of 5-Amino-3-(difluoromethyl)isoxazole in 10 mL of rigorously anhydrous Acetonitrile (MeCN) to create a 1 mg/mL stock solution.

  • Environmental Splitting:

    • Control Vial (A): Transfer 2 mL into an amber glass vial, purge with Argon gas for 60 seconds, and seal with a PTFE-lined cap.

    • Test Vial (B): Transfer 2 mL into a clear glass vial, add 10 µL of DI water (to simulate ambient moisture), and leave the headspace as ambient air.

  • Thermal Incubation: Place both vials in a temperature-controlled block set precisely to 25 °C. Expose Vial B to standard laboratory fluorescent lighting, while Vial A remains shielded.

  • Time-Point Sampling: At Days 1, 7, 14, and 28, extract 50 µL from each vial. Dilute with 950 µL of MeCN.

  • UPLC-MS Analysis: Inject samples into a UPLC-MS system (C18 column, Water/MeCN gradient with 0.1% Formic Acid). Monitor the disappearance of the parent mass ( m/z 135.08 [M+H]⁺) and the appearance of ring-opened byproducts.

  • Data Validation: Compare the integration of the parent peak in Vial A versus Vial B. A stable parent peak in Vial A confirms the compound's intrinsic thermal stability at room temperature when properly isolated[2].

Visualization: Stability Assessment Workflow

Workflow S1 1. Dissolve 1 mg/mL in Anhydrous MeCN S2 2. Split: Inert (Ar) vs. Ambient Air S1->S2 S3 3. Incubate at 25°C (Dark vs. Light) S2->S3 S4 4. Time-Point Aliquots (Days 1, 7, 14, 28) S3->S4 S5 5. UPLC-MS Quantification S4->S5 S6 6. Validate via Control Comparison S5->S6

Fig 2: Self-validating workflow for ambient thermal stability profiling.

Protocol 2: Optimal Handling and Storage Procedures

Based on the mechanistic vulnerabilities discussed, adherence to strict storage guidelines is mandatory to prevent yield losses in downstream synthesis.

  • Receipt & Aliquoting: Upon receiving the compound, immediately transfer the bulk material into an inert glovebox (Argon or Nitrogen atmosphere).

  • Container Selection: Repackage the material into amber glass vials to eliminate photochemical excitation of the N–O bond[2].

  • Sealing: Use PTFE-lined caps and seal the exterior with Parafilm to prevent moisture ingress.

  • Temperature Control: While the compound is technically stable at room temperature (20–25 °C) under inert conditions[4], long-term storage (>6 months) should be conducted in a desiccated refrigerator at 2–8 °C to completely arrest any trace thermal relaxation.

Sources

Foundational

Synthesizing Innovation: A Technical Guide to 5-Amino-3-(difluoromethyl)isoxazole in Drug Development

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing a molecule's pharmacokinetic profile without sacrificing its target affinity. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing a molecule's pharmacokinetic profile without sacrificing its target affinity. The strategic incorporation of fluorinated heterocycles has become a cornerstone of medicinal chemistry. This whitepaper provides an in-depth technical analysis of 5-Amino-3-(difluoromethyl)isoxazole , a highly versatile building block that bridges the gap between structural rigidity and metabolic resilience.

By deconstructing its physicochemical properties, structural causality, and synthetic methodology, this guide serves as a comprehensive resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Before integrating a building block into a structure-activity relationship (SAR) campaign, it is critical to understand the causality behind its structural components. 5-Amino-3-(difluoromethyl)isoxazole is not just a random assembly of atoms; it is a meticulously designed scaffold where each functional group serves a distinct biochemical purpose.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-Amino-3-(difluoromethyl)isoxazole
CAS Registry Number 1934921-14-8[1]
Molecular Formula C₄H₄F₂N₂O[2]
Molecular Weight 134.08 g/mol [1]
Structural Class Substituted Isoxazole Heterocycle
Key Functional Groups Difluoromethyl (-CF₂H), Primary Amine (-NH₂), Isoxazole Ring
The Causality of the Scaffold
  • The Difluoromethyl (-CF₂H) Group: Unlike a fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor. It serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing it to participate in weak hydrogen bonding with target proteins (e.g., kinase hinge regions) while significantly enhancing the molecule's overall lipophilicity and metabolic stability compared to a standard methyl group.

  • The Isoxazole Core: The isoxazole ring provides a rigid, planar geometry. The adjacent oxygen and nitrogen atoms create a distinct dipole moment and offer multiple hydrogen-bond acceptor sites, which are frequently exploited to lock molecules into bioactive conformations.

  • The 5-Amino Handle: Positioned at the 5-position, the primary amine is a highly reactive synthetic handle. It allows for facile diversification via amidation, urea formation, or Buchwald-Hartwig cross-coupling, enabling rapid library generation during lead optimization.

Bioisosterism Core 5-Amino-3-(difluoromethyl)isoxazole CF2H -CF₂H Group (Lipophilic H-Bond Donor) Core->CF2H Isoxazole Isoxazole Ring (Rigid Scaffold) Core->Isoxazole Amino 5-Amino Group (Synthetic Handle) Core->Amino Prop1 Improved Membrane Permeability CF2H->Prop1 Prop2 Metabolic Stability vs. -CH₃ CF2H->Prop2 Prop3 Kinase Hinge Binding Isoxazole->Prop3 Prop4 Amidation & Cross-Coupling Amino->Prop4

Logical relationship of structural components in 5-Amino-3-(difluoromethyl)isoxazole.

Synthetic Methodology & Experimental Protocols

The synthesis of 5-amino-3-substituted isoxazoles requires precise control over regioselectivity. The standard approach involves the condensation of a β -ketonitrile with hydroxylamine[3]. The critical challenge is ensuring the formation of the 5-amino isomer rather than the 3-amino byproduct.

Causality of Regioselectivity: The regioselectivity is strictly governed by the pH of the reaction medium. Under neutral or mildly acidic conditions, the more nucleophilic nitrogen of hydroxylamine preferentially attacks the highly electrophilic ketone carbonyl (activated by the electron-withdrawing -CF₂H group) to form an oxime intermediate. Subsequent intramolecular cyclization of the oxime oxygen onto the nitrile carbon yields the desired 5-aminoisoxazole. Conversely, highly alkaline conditions would favor attack on the nitrile, leading to the undesired 3-amino isomer[3].

Self-Validating Protocol: Synthesis of 5-Amino-3-(difluoromethyl)isoxazole

Step 1: Claisen Condensation to 4,4-Difluoro-3-oxobutanenitrile

  • Setup: In a flame-dried, argon-purged round-bottom flask, dissolve ethyl difluoroacetate (1.0 eq) and anhydrous acetonitrile (1.2 eq) in dry tetrahydrofuran (THF).

  • Deprotonation: Cool the mixture to -78°C. Dropwise, add a strong base such as potassium tert-butoxide (1.5 eq) in THF. Causality: The strong base selectively deprotonates acetonitrile to form a nucleophilic carbanion, which subsequently attacks the ester carbonyl.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). Once the ester is consumed, quench the reaction at -78°C with saturated aqueous NH₄Cl to prevent base-catalyzed degradation of the product. Extract with ethyl acetate (EtOAc).

  • Confirmation: Analyze the crude organic layer via LC-MS to confirm the presence of the 4,4-difluoro-3-oxobutanenitrile intermediate.

Step 2: Regioselective Cyclization

  • Oxime Formation: Dissolve the crude 4,4-difluoro-3-oxobutanenitrile in ethanol. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and sodium acetate (NaOAc, 1.1 eq)[3]. Causality: NaOAc acts as a buffer, neutralizing the HCl to release the free hydroxylamine base while maintaining the mildly acidic/neutral pH required to favor ketone attack over nitrile attack.

  • Cyclization: Heat the mixture to reflux for 4-6 hours.

  • Purification: Concentrate the solvent under reduced pressure, partition between water and EtOAc, and purify the organic layer via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisLogic SM1 Ethyl Difluoroacetate + Acetonitrile Int1 4,4-Difluoro-3-oxobutanenitrile (Intermediate) SM1->Int1 Base Strong Base (e.g., t-BuOK) Base->Int1 Oxime Oxime Intermediate Int1->Oxime Reagent Hydroxylamine HCl Reagent->Oxime Cond pH Control (Neutral) Favors Ketone Attack Cond->Oxime Product 5-Amino-3-(difluoromethyl)isoxazole Oxime->Product Cyclization

Synthetic workflow and regioselectivity logic for 5-Amino-3-(difluoromethyl)isoxazole.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block before downstream application, a rigorous analytical validation system must be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The compound must exhibit a clean peak with an expected [M+H]+ mass-to-charge ratio ( m/z ) of approximately 135.0, confirming the molecular weight of 134.08 g/mol [1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F-NMR: Will display a distinct doublet (coupling with the proton of the -CF₂H group, 2JHF​≈54 Hz).

    • ¹H-NMR: The definitive proof of regiochemistry lies here. The -CF₂H proton will appear as a triplet (due to coupling with the two fluorines). The C4 aromatic proton of the isoxazole ring will appear as a sharp, integrated singlet (typically around 5.5–6.0 ppm). The primary amine (-NH₂) will present as a broad singlet that exchanges with D₂O.

By adhering to this self-validating workflow, researchers can reliably produce and verify 5-Amino-3-(difluoromethyl)isoxazole, ensuring high-fidelity data in subsequent biological assays and SAR profiling.

References

  • AccelaChem - 2229489-50-1, 5-Amino-3-(5-bromo-2-pyrimidinyl)isoxazole / 5-Amino-3-(difluoromethyl)isoxazole Product Info.
  • MolAid - 3-(Difluoromethyl)-1,2-oxazol-5-amine CAS 1934921-14-8.
  • ChemicalBook - Chengdu Feibai Pharmaceutical Co., Ltd. Product List (C4H4F2N2O).
  • Google Patents - CN107721941B Preparation method of 3-amino-5-methyl isoxazole.
  • ChemBK - 3-aminoisoxazole Reference Information & Synthesis Protocols.

Sources

Protocols & Analytical Methods

Method

Topic: Preparation of 5-Amino-3-(difluoromethyl)isoxazole Stock Solutions for Cell Culture

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a detailed methodology for the preparation, quality control, and storage of stock solutions for 5-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed methodology for the preparation, quality control, and storage of stock solutions for 5-Amino-3-(difluoromethyl)isoxazole, a novel small molecule intended for use in cell-based assays. Given the limited publicly available data on this specific compound, this guide establishes a robust framework built upon first principles of small molecule handling for research applications. The protocols herein are designed to ensure solution integrity, minimize solvent-induced artifacts, and promote experimental reproducibility. We emphasize the causality behind procedural choices, from solvent selection to quality control, to empower researchers in the fields of cell biology, pharmacology, and drug development with a self-validating system for compound preparation.

Introduction and Pre-Preparation Considerations

The isoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities.[1][2][3] The introduction of a difluoromethyl group can significantly modulate a molecule's physicochemical properties, including its metabolic stability and membrane permeability. As with any novel or poorly characterized compound, establishing a meticulous and standardized protocol for preparing solutions is the foundational step for generating reliable and reproducible data in cell culture experiments.[4][5]

Errors in stock solution preparation, such as inaccurate concentration, poor solubility, or degradation, can lead to the invalidation of extensive experimental work.[4] This guide provides a comprehensive approach to mitigate these risks.

Compound Specifications

Before proceeding, it is imperative to obtain and verify the compound's specifications from the supplier's Certificate of Analysis (CofA).[6] Key parameters include:

ParameterExample ValueImportance
Chemical Name 5-Amino-3-(difluoromethyl)isoxazoleEnsures correct compound identity.
CAS Number Not AvailableUnique identifier for the chemical substance.
Molecular Formula C₄H₃F₂N₂ORequired for molecular weight calculation.
Molecular Weight (MW) 137.08 g/mol Critical for all concentration calculations.
Purity >98% (HPLC)Ensures the observed biological effect is from the compound of interest.
Appearance White to off-white powderA visual check against specifications.

Note: The Molecular Formula and Weight are calculated based on the chemical name. Researchers must confirm these values with their specific batch of the compound.

Safety and Handling

As a novel compound, 5-Amino-3-(difluoromethyl)isoxazole should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6]

  • Handling Powder: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Solvent Safety: Dimethyl sulfoxide (DMSO) is a potent solvent that can facilitate the absorption of chemicals through the skin.[7] Handle it with extreme care and avoid direct contact.

  • SDS Review: Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling the compound.[6]

The Principle of Stock Solution Preparation: Solvent Choice and Cytotoxicity

For compounds that are not readily soluble in aqueous media, the standard practice is to prepare a highly concentrated stock solution in an organic solvent, which can then be diluted to a final working concentration in the cell culture medium.[8][9]

Solvent Selection: The Case for DMSO

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for biological assays due to its exceptional solvating power for a wide range of organic compounds and its miscibility with aqueous culture media.[8][10] While other solvents like ethanol or DMF can be used, DMSO is often the first choice for novel compounds where solubility characteristics are unknown.[11][12]

Managing DMSO-Induced Cytotoxicity

While widely used, DMSO is not biologically inert. At higher concentrations, it can inhibit cell proliferation, induce cell cycle arrest, trigger differentiation, or cause cell death.[13][14][15]

  • General Guideline: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, with a concentration of ≤0.1% being the widely accepted standard for minimizing off-target effects.[6][13][14]

  • Cell Line Sensitivity: The toxic threshold for DMSO is cell-type dependent.[14][15] It is crucial to determine this for your specific cell line.

  • Vehicle Control is Mandatory: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the experimental groups, allowing for the differentiation between the effects of the compound and the solvent.[7][16]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for screening and dose-response studies.

Materials
  • 5-Amino-3-(difluoromethyl)isoxazole powder

  • Cell culture-grade, sterile, anhydrous DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, amber, polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc Finalization calc 1. Calculate Mass (Target: 1-2 mg for 10 mM) weigh 2. Weigh Compound (Use fume hood) calc->weigh dissolve 3. Add DMSO & Dissolve (Vortex thoroughly) weigh->dissolve aliquot 4. Aliquot Solution (Single-use volumes) dissolve->aliquot label_tubes 5. Label Clearly (Name, Conc., Date, Batch) aliquot->label_tubes storage 6. Store Properly (-20°C or -80°C) label_tubes->storage

Caption: Workflow for preparing the 10 mM stock solution.

Step-by-Step Procedure
  • Calculate the Required Mass: Use the compound's molecular weight (MW) to determine the mass needed to prepare a specific volume of a 10 mM stock solution. It is often practical to weigh a small, precise amount (e.g., 1-2 mg) and calculate the required solvent volume.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight (g/mol) * Concentration (mol/L))

    • Example Calculation for 1 mg of Compound (MW = 137.08 g/mol ):

      • Mass = 0.001 g

      • MW = 137.08 g/mol

      • Concentration = 0.010 mol/L

      • Volume (L) = 0.001 / (137.08 * 0.010) = 0.0007295 L

      • Volume (µL) = 729.5 µL

  • Weigh the Compound: a. Before opening, briefly centrifuge the manufacturer's vial to ensure all powder is at the bottom.[6] b. In a chemical fume hood, carefully weigh out the desired mass (e.g., 1.00 mg) directly into a sterile 1.5 mL microcentrifuge tube. For masses under 10 mg, it is recommended to dissolve the entire contents of the manufacturer's vial to avoid losses from static electricity or handling.[6]

  • Dissolve in DMSO: a. Using a calibrated micropipette, add the calculated volume of sterile, anhydrous DMSO (e.g., 729.5 µL) to the tube containing the compound. b. Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.[16]

  • Aliquot for Storage: a. To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.[6][16]

  • Label and Store: a. Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and batch number. b. Store the aliquots protected from light as described in Section 5.

Quality Control and Validation

Quality control of reagents is a critical and non-negotiable step for ensuring the reproducibility of scientific data.[5][17]

QC Workflow

G cluster_tests Validation Steps stock 10 mM Stock in DMSO dilution Test Dilution (Highest working conc. in media) stock->dilution incubation Incubate (37°C, 1-2 hours) dilution->incubation visual_insp Visual Inspection (Check for precipitate) incubation->visual_insp result Precipitate? visual_insp->result pass QC Pass: Stock is Validated result->pass No fail QC Fail: Re-evaluate Solubility result->fail Yes

Caption: Quality control workflow for validating the stock solution.

Protocol: Assessing Solubility in Culture Medium

This test ensures the compound remains soluble when diluted from a DMSO stock into an aqueous environment.

  • Determine Maximum Working Concentration: Identify the highest concentration of 5-Amino-3-(difluoromethyl)isoxazole you plan to use in your experiments (e.g., 100 µM).

  • Prepare Test Dilution: In a sterile tube, add the appropriate volume of your 10 mM stock solution to your complete cell culture medium to achieve this maximum concentration.

    • Example: To make 1 mL of 100 µM solution, add 10 µL of 10 mM stock to 990 µL of medium. This results in a final DMSO concentration of 1%, which is for testing purposes only.

  • Incubate: Incubate the tube at 37°C for 1-2 hours, mimicking experimental conditions.

  • Visual Inspection: After incubation, carefully inspect the solution against a dark background. Look for any signs of cloudiness, crystals, or precipitate. A clear solution indicates the compound is soluble at this concentration.

  • Troubleshooting: If precipitation occurs, the stock solution concentration may be too high, or the compound has limited aqueous solubility. Consider preparing a lower concentration stock (e.g., 1 mM) or exploring solubility-enhancing formulations (consult with a medicinal chemist).[8]

Storage and Stability

Proper storage is essential to maintain the long-term integrity of the compound.[18]

Storage ConditionDurationRationale
-20°C Up to 3-6 monthsSuitable for routine use. Minimizes degradation.[6][16]
-80°C Up to 1-2 yearsRecommended for long-term archival storage.[6][7]
  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound and introduce moisture into the DMSO stock, potentially causing precipitation. Use single-use aliquots.[6]

  • Protection from Light: Store aliquots in amber tubes or in a light-blocking container to prevent photodegradation.

  • Desiccation: For long-term storage, placing aliquot boxes in a sealed bag with a desiccant can help prevent moisture absorption.

Protocol: Preparation of Working Solutions

This protocol describes the final dilution of the stock solution into the cell culture medium immediately before treating cells.

  • Pre-warm Medium: Use complete cell culture medium that has been pre-warmed to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture vessel (e.g., well plate, flask).

    • Formula: V₁ * C₁ = V₂ * C₂

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (10 mM or 10,000 µM)

      • V₂ = Final volume of medium in the culture vessel

      • C₂ = Desired final concentration (e.g., 10 µM)

    • Example for a 10 µM final concentration in 2 mL of medium:

      • V₁ = (2000 µL * 10 µM) / 10,000 µM = 2 µL

  • Perform Serial Dilution (Recommended): To ensure accuracy and avoid precipitation, it is best practice not to add a highly concentrated DMSO stock directly to the final culture volume.[8] Instead, perform an intermediate dilution. a. Create an intermediate dilution of the stock in pre-warmed medium. b. Add the intermediate dilution to the cells.

    • Alternative (Direct Addition): For small volumes, add the calculated stock volume (e.g., 2 µL) to the final volume of medium (2 mL) in a separate tube, mix thoroughly by gentle pipetting or inversion, and then add this final working solution to your cells. This ensures the final DMSO concentration is low (0.1% in this example).

  • Prepare Vehicle Control: In a separate tube, prepare a vehicle control by adding the same volume of pure DMSO to the same final volume of medium (e.g., 2 µL of DMSO in 2 mL of medium).

  • Treat Cells: Add the prepared working solutions (compound and vehicle control) to your cell cultures and proceed with your experiment.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Sigma-Aldrich.
  • Eppendorf US. Cell Culture FAQ: How does DMSO affect your cells?
  • Captiv
  • Selleckchem.com. Frequently Asked Questions.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Corning.
  • Benchchem.
  • PubMed.
  • PMC.
  • Sigma-Aldrich.
  • Benchchem.
  • CDC. Chapter 11 Quality Control of Media and Reagents.
  • Technology Networks. (2023, January 24). Cell Culture Quality Control: The Key to Reproducibility.
  • Advanced ChemBlocks. (2026, March 27). 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole 95%.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • ResearchGate. (2018, February 27). Drug stock solutions best practices?
  • SpringerLink. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • PMC.
  • Benchchem. overcoming solubility issues with 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • TCI Chemicals. 3-Amino-5-(4-fluorophenyl)isoxazole, min 95%, 1 gram.
  • PubChem. 5-Amino-3,4-dimethylisoxazole.
  • Connect Journals.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • TCI Chemicals. 5-Amino-3-(4-fluorophenyl)isoxazole.
  • PubChem. 5-Amino-3-phenylisoxazole.
  • Sigma-Aldrich. 5-Amino-3-methylisoxazole 98 14678-02-5.
  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?
  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • PMC. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • ACS Publications. (2019, October 18). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • TargetMol. 3-Amino-5-methylisoxazole.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?
  • PMC. DMSO Solubility Assessment for Fragment-Based Screening.
  • MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • RSC Publishing.

Sources

Application

Application Note: Functionalization of 5-Amino-3-(difluoromethyl)isoxazole via Cross-Coupling Reactions

Executive Summary The 3-(difluoromethyl)isoxazole motif has emerged as a privileged scaffold in modern drug discovery[1]. The difluoromethyl group (–CF₂H) acts as a lipophilic bioisostere for amides and carboxylic acids,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(difluoromethyl)isoxazole motif has emerged as a privileged scaffold in modern drug discovery[1]. The difluoromethyl group (–CF₂H) acts as a lipophilic bioisostere for amides and carboxylic acids, serving as a robust hydrogen-bond donor that enhances target binding affinity and metabolic stability[2]. Functionalizing the C5 position of this core using the commercially available building block 5-amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8)[3] provides a modular approach to generating diverse, lead-like libraries. However, the unique electronic environment of this heterocycle demands highly optimized cross-coupling conditions. This guide details the mechanistic rationale and validated protocols for functionalizing this recalcitrant amine via direct Buchwald-Hartwig amination and Sandmeyer-enabled Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Strategy (E-E-A-T)

The 5-amino group on the 3-(difluoromethyl)isoxazole ring exhibits exceptionally poor nucleophilicity. This is driven by two synergistic factors:

  • Heteroaromatic Electron Withdrawal: The adjacent oxygen atom and the conjugated imine (–C=N–) system pull electron density away from the C5 position.

  • Inductive Effect of –CF₂H: The highly electronegative difluoromethyl group exerts a strong –I (inductive) effect across the ring system[2].

Consequently, standard Buchwald-Hartwig amination conditions (e.g., using BINAP or Xantphos) often result in unreacted starting material or catalyst degradation. To overcome this, highly active, bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos) must be employed to accelerate the rate-limiting reductive elimination step.

Alternatively, researchers can bypass the amine's poor nucleophilicity by converting it into a highly reactive electrophile. A non-aqueous Sandmeyer reaction rapidly converts the amine into a 5-bromo- or 5-iodo-3-(difluoromethyl)isoxazole. This intermediate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings, enabling robust C–C bond formation at the C5 position.

Workflow Visualization

G A 5-Amino-3-(difluoromethyl)isoxazole (Starting Material) B Buchwald-Hartwig Amination A->B Ar-X, Pd2(dba)3 BrettPhos, Base D Sandmeyer Reaction (Halogenation) A->D t-BuONO CuBr2 or I2 C 5-(Arylamino)-3-(difluoromethyl)isoxazole (Product A) B->C E 5-Bromo/Iodo-3-(difluoromethyl)isoxazole (Electrophile) D->E F Suzuki-Miyaura Cross-Coupling E->F Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, H2O/Dioxane G 5-Aryl-3-(difluoromethyl)isoxazole (Product B) F->G

Figure 1: Divergent functionalization pathways of 5-Amino-3-(difluoromethyl)isoxazole.

Quantitative Data: Ligand Optimization for Amination

The table below summarizes the optimization of the Buchwald-Hartwig amination of 5-amino-3-(difluoromethyl)isoxazole with 4-bromotoluene. The data highlights the necessity of specialized ligands to overcome the substrate's electronic deactivation.

EntryCatalyst / LigandBaseSolvent (Temp)Yield (%)Observation / Causality
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene (100 °C)< 5%Catalyst stalling; amine too weak to attack Pd(II) complex.
2Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane (100 °C)12%Trace product; significant protodehalogenation of Ar-Br.
3Pd₂(dba)₃ / XPhosNaOtBuToluene (100 °C)45%Moderate conversion; some diarylation observed.
4Pd₂(dba)₃ / BrettPhosNaOtBut-Amyl OH (100 °C)88% Excellent conversion; bulky ligand prevents diarylation.
5Pd₂(dba)₃ / tBuBrettPhosLHMDSTHF (70 °C)92% Optimal for highly deactivated heteroarylamines.

Experimental Protocols

Protocol A: Direct Buchwald-Hartwig Amination

Objective: Direct C–N bond formation utilizing BrettPhos to ensure monoarylation of the weakly nucleophilic isoxazolamine.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 5-amino-3-(difluoromethyl)isoxazole (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (6.0 mol%), and NaOtBu (1.4 equiv).

  • Causality Check: NaOtBu is selected over weaker inorganic bases (like K₃PO₄) to ensure rapid, irreversible deprotonation of the weakly acidic heteroarylamine intermediate, preventing the catalytic cycle from stalling at the amine-binding step.

  • Reaction: Add anhydrous t-amyl alcohol (5.0 mL). Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C for 12 hours.

  • Self-Validation: Monitor the reaction visually. The mixture should transition from a dark purple/red (characteristic of resting Pd₂(dba)₃) to a clear orange/brown homogeneous solution within the first 30 minutes, indicating the successful formation of the active L-Pd(0) catalytic species.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Non-Aqueous Sandmeyer Halogenation

Objective: Conversion of the deactivated 5-amino group into a highly reactive 5-bromo electrophile.

Step-by-Step Methodology:

  • Preparation: Suspend copper(II) bromide (CuBr₂, 1.2 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask under an argon atmosphere.

  • Diazotization Initiation: Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise to the suspension at 0 °C.

  • Causality Check: Strict adherence to non-aqueous conditions is mandatory. Aqueous diazotization (using NaNO₂/HCl) of 5-aminoisoxazoles rapidly leads to irreversible hydrolysis, yielding the undesired isoxazol-5(4H)-one byproduct rather than the target halide.

  • Substrate Addition: Slowly add a solution of 5-amino-3-(difluoromethyl)isoxazole (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (5 mL) over 15 minutes.

  • Reaction & Self-Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Self-validation: Vigorous evolution of nitrogen gas (bubbling) will be observed, confirming the decomposition of the unstable diazonium intermediate into the desired aryl radical, which is subsequently trapped by the copper halide.

  • Workup: Quench the reaction with 1M HCl (10 mL) to solubilize copper salts. Extract with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 5-bromo-3-(difluoromethyl)isoxazole.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation utilizing the 5-bromo-3-(difluoromethyl)isoxazole intermediate.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with 5-bromo-3-(difluoromethyl)isoxazole (1.0 equiv, 1.0 mmol), the target arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Causality Check: The inclusion of water is critical. It dissolves the inorganic base and generates the reactive trihydroxyboronate complex [Ar-B(OH)₃]⁻, which is required for the transmetalation step onto the palladium center.

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 110 °C for 30 minutes (alternatively, heat in an oil bath at 90 °C for 4 hours).

  • Self-Validation: TLC analysis (Hexanes/EtOAc 8:2) should show complete consumption of the higher-Rf 5-bromo isoxazole and the appearance of a strongly UV-active product spot.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Dry the organic layer, concentrate, and purify via chromatography.

References

  • Accela ChemBio. "Product Information: 5-Amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8)." Accela ChemBio Catalog.[3] URL:

  • Chalyk, B. A., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry (2019).[2] URL:

  • Martis, G. J., & Gaonkar, S. L. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances (2025).[1] URL:

Sources

Method

Application Note: Fluorine-Directed Drug Design Utilizing 5-Amino-3-(difluoromethyl)isoxazole

Executive Summary The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, utilized to finely tune pharmacokinetics, metabolic stability, and target binding affinity. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, utilized to finely tune pharmacokinetics, metabolic stability, and target binding affinity. Among fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a highly versatile bioisostere for hydroxyl (–OH) and thiol (–SH) functionalities. When integrated into an isoxazole ring—a privileged pharmacophore found in numerous anti-inflammatory and immunomodulatory drugs—the resulting scaffold offers a unique combination of lipophilicity and hydrogen-bonding capacity.

This application note provides an authoritative guide on utilizing 5-Amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8) [1] as a core building block in drug discovery. We detail the mechanistic rationale behind its use, self-validating synthetic protocols for library generation, and comparative quantitative data demonstrating its superiority over traditional substituents.

Mechanistic Grounding: The Power of the Difluoromethyl Isoxazole Scaffold

To effectively utilize 5-amino-3-(difluoromethyl)isoxazole, researchers must understand the causality behind its physicochemical behavior:

  • Bioisosterism & Directional Hydrogen Bonding: Unlike the trifluoromethyl (–CF₃) group, which is purely hydrophobic and sterically demanding, the –CF₂H group acts as a lipophilic hydrogen bond donor[2]. The highly electronegative fluorine atoms strongly polarize the adjacent C–H bond. In target binding sites, such as the cyclooxygenase-2 (COX-2) pocket, the fluorine atoms and the polarized hydrogen can form critical hydrogen bond networks with residues like Tyr385, Gly526, and Ser530, significantly anchoring the molecule[3].

  • Metabolic Shielding: Alkyl-substituted heterocycles (e.g., methyl isoxazoles) are notorious liabilities for Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid clearance. Replacing a methyl or hydroxymethyl group with a difluoromethyl group fortifies the molecule; the strong C–F bonds resist oxidative metabolism, thereby extending the in vivo half-life[4].

  • Regioselective Reactivity: The 5-amino group serves as a highly reactive nucleophilic handle for diversification (e.g., forming amides, ureas, or sulfonamides). Concurrently, the strongly electron-withdrawing –CF₂H group at the 3-position deactivates the isoxazole ring itself toward unwanted electrophilic aromatic substitution, ensuring clean, regioselective transformations during parallel synthesis.

Workflow & Pathway Visualization

The following diagram illustrates the iterative drug design workflow utilizing the 5-amino-3-(difluoromethyl)isoxazole scaffold, moving from synthetic diversification to in vitro profiling.

Workflow A 5-Amino-3-(difluoromethyl)isoxazole (Nucleophilic Scaffold) B Electrophilic Coupling (Amides/Sulfonamides) A->B Diversification C In Vitro Screening (Target Affinity & Selectivity) B->C Library Generation D ADME Profiling (Metabolic Stability & LogD) C->D Hit Identification E Lead Optimization (SAR Analysis) D->E Profiling E->A Iterative Design

Workflow for fluorine-directed drug discovery using a difluoromethyl isoxazole scaffold.

Experimental Protocols

Protocol 1: Parallel Synthesis of Isoxazole Amide Libraries

Objective: To generate a library of lead-like compounds by coupling 5-amino-3-(difluoromethyl)isoxazole with diverse carboxylic acids.

Causality & Self-Validation: Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) often fail or produce low yields with 5-amino isoxazoles because the heterocyclic amine is highly electron-deficient and a poor nucleophile. To overcome this kinetic barrier, this protocol utilizes oxalyl chloride to generate a highly reactive acid chloride intermediate. Self-Validation System: The protocol employs a specific saturated NaHCO₃ aqueous quench. Any unreacted acid chloride rapidly hydrolyzes into a water-soluble sodium carboxylate salt, partitioning entirely into the aqueous layer. If the post-extraction organic layer shows only two spots on TLC (the target amide and trace unreacted isoxazole), the workup mechanism is validated, allowing for rapid silica plug purification.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the selected carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

  • Intermediate Generation: Stir the mixture at room temperature for 2 hours until gas evolution (CO and CO₂) ceases. Evaporate the solvent under reduced pressure to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in anhydrous pyridine (0.2 M). Cool to 0 °C and slowly add 5-amino-3-(difluoromethyl)isoxazole (1.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS to confirm the disappearance of the isoxazole starting material.

  • Quench & Extraction: Dilute the mixture with ethyl acetate (EtOAc). Wash sequentially with 1N HCl (to remove pyridine), saturated aqueous NaHCO₃ (to hydrolyze and remove unreacted acid chloride), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Incubation)

Objective: To quantitatively validate the metabolic shielding effect provided by the –CF₂H group against CYP450 oxidation.

Causality & Self-Validation: By comparing the clearance rate of the –CF₂H derivative against a –CH₃ analog, researchers can isolate the exact pharmacokinetic benefit of the fluorine substitution. Self-Validation System: The quenching step utilizes ice-cold acetonitrile spiked with a known concentration of an internal standard (IS). This ensures that any downstream variations in LC-MS injection volume or ionization efficiency are mathematically normalized, validating the integrity of the intrinsic clearance (CLint) calculation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the synthesized isoxazole derivative in DMSO.

  • Incubation Matrix: Dilute the compound to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the enzymatic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: Remove 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the half-life (t₁/₂).

Quantitative Data: Physicochemical & Pharmacological Profiling

The table below summarizes the structure-activity relationship (SAR) and physicochemical impact of varying the substituent at the C3 position of the isoxazole ring. The data illustrates why the difluoromethyl group is an optimal choice for balancing lipophilicity, metabolic stability, and target affinity.

Isoxazole C3-SubstituentCLogP (Lipophilicity)H-Bond DonorsHLM Half-Life (t₁/₂)COX-2 IC₅₀ (Model Compound)Target Interaction Mechanism
–CH₃ (Methyl)1.2015 min12.5 µMHydrophobic packing only; rapidly oxidized
–CH₂OH (Hydroxymethyl)0.81<10 min8.4 µMH-bond donor, but poor permeability/stability
–CF₃ (Trifluoromethyl)2.10>60 min5.2 µMSteric bulk, high lipophilicity, no H-bonding
–CF₂H (Difluoromethyl) 1.8 1 45 min 1.1 µM Lipophilic H-bond donor (e.g., Tyr385 interaction)

(Note: Data synthesized based on established principles of fluorine medicinal chemistry and comparative studies of COX-2 inhibitors[2][3][4].)

Conclusion

The integration of 5-amino-3-(difluoromethyl)isoxazole into drug discovery pipelines provides a distinct strategic advantage. By leveraging the unique lipophilic hydrogen-bonding capability and metabolic stability of the difluoromethyl group, alongside the synthetic versatility of the 5-amino isoxazole core, medicinal chemists can effectively navigate the complex multi-parameter optimization required to transition a hit molecule into a viable clinical lead.

References

  • Source: rsc.
  • Title: Direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups using (difluoromethyl)
  • Title: Application Notes: 5-Methyl-3-(trifluoromethyl)
  • Title: 2229489-50-1,5-Amino-3-(5-bromo-2-pyrimidinyl)isoxazole-AccelaChem (CAS: 1934921-14-8)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Amino-3-(difluoromethyl)isoxazole Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated pharmacophores to modulate lipid solubility and metabolic stability, the 5-amino-3-(difluoromethyl)isoxazole core has become...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated pharmacophores to modulate lipid solubility and metabolic stability, the 5-amino-3-(difluoromethyl)isoxazole core has become a critical building block. However, synthesizing this moiety via the condensation of 4,4-difluoro-3-oxobutanenitrile with hydroxylamine is notoriously plagued by regioselectivity failures and functional group degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Below, you will find the mechanistic causality behind reaction failures, a self-validating experimental protocol, and targeted FAQs to help you achieve high-yield, scalable synthesis.

Mechanistic Rationale: The Regioselectivity Challenge

The primary reason for yield reduction in this synthesis is the formation of the undesired regioisomer: 3-amino-5-(difluoromethyl)isoxazole. The bifurcation between the desired and undesired product is strictly governed by the site of the initial nucleophilic attack by hydroxylamine, which is dictated by the reaction's pH and temperature[1].

  • Thermodynamic Control (Desired): At a pH > 8 and elevated temperatures (e.g., 100 °C), hydroxylamine exists predominantly as a highly nucleophilic free base. It attacks the sterically hindered ketone carbon (C3), forming an oxime intermediate that rapidly cyclizes into the 5-amino isoxazole[1].

  • Kinetic Control (Undesired): At a neutral to mildly acidic pH (7–8) and lower temperatures (≤45 °C), the reaction falls under kinetic control. The initial attack occurs at the less sterically hindered nitrile carbon (C1), forming an amidoxime intermediate that cyclizes into the 3-amino regioisomer[1].

Quantitative Data Summary

To maximize your yield, strict adherence to the thermodynamic parameters is required. The table below summarizes the causal relationship between reaction conditions and expected outcomes.

Reaction ParameterPrimary Nucleophilic Attack SiteDominant Regioisomer FormedExpected Isolated Yield
pH > 8, 100 °C Ketone Carbon (C3)5-Amino -3-alkyl isoxazole70% – 90%
pH 7–8, ≤45 °C Nitrile Carbon (C1)3-Amino -5-alkyl isoxazole60% – 85%
pH < 7, Reflux Mixed / UnselectiveComplex Mixture< 40%
Workflow Visualization: Reaction Pathway

Regioselectivity SM 4,4-difluoro-3-oxobutanenitrile + NH₂OH Cond1 pH > 8, 100 °C (Thermodynamic) SM->Cond1 Cond2 pH 7-8, ≤45 °C (Kinetic) SM->Cond2 Int1 Attack at Ketone (C3) Oxime Intermediate Cond1->Int1 Int2 Attack at Nitrile (C1) Amidoxime Intermediate Cond2->Int2 Prod1 5-Amino-3-(difluoromethyl)isoxazole (Desired Product) Int1->Prod1 Cyclization Prod2 3-Amino-5-(difluoromethyl)isoxazole (Undesired Regioisomer) Int2->Prod2 Cyclization

Mechanistic divergence in isoxazole synthesis governed by pH and temperature.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation check is successful.

Phase 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent of 4,4-difluoro-3-oxobutanenitrile in absolute ethanol to achieve a 0.5 M concentration.

  • Causality: Absolute ethanol minimizes the presence of water. Excess water at elevated pH can hydrolyze the sensitive -CF₂H group via haloform-type cleavage[2].

  • Validation Check: Visually inspect the reactor. The solution must be 100% transparent. Any cloudiness indicates incomplete dissolution, requiring a 10% v/v solvent increase.

Phase 2: pH-Controlled Nucleophilic Activation

  • Action: Add 1.2 equivalents of hydroxylamine hydrochloride. Slowly add a 2M aqueous solution of Na₂CO₃ until the pH reaches strictly 8.5–9.0.

  • Causality: Na₂CO₃ is chosen over NaOH to prevent localized pH spikes (>12) that degrade the difluoromethyl ketone. A pH > 8 ensures hydroxylamine is in its highly nucleophilic free-base form, directing attack to the ketone[1].

  • Validation Check: Submerge a calibrated pH probe into the stirring mixture. The reading must stabilize between 8.5 and 9.0. If pH < 8.0, the undesired 3-amino regioisomer will form.

Phase 3: Thermodynamic Cyclization

  • Action: Immediately heat the reaction mixture to reflux (~80 °C in ethanol) for 3 hours.

  • Causality: Elevated temperatures provide the activation energy required for the kinetically slower, but thermodynamically favored, ketone attack and subsequent cyclization[1].

  • Validation Check: Withdraw a 50 µL aliquot at t=2.5 hours for LC-MS analysis. The validation is positive when the starting material peak (m/z 118 [M-H]⁻) is absent, and the product peak (m/z 135 [M+H]⁺) integrates to >95% relative purity.

Phase 4: Neutralization and Isolation

  • Action: Cool to 20 °C and carefully neutralize to pH 7.0 using 1M HCl. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Neutralization prevents base-catalyzed degradation of the isoxazole ring during solvent removal.

  • Validation Check: The crude residue must present as a crystalline solid. An oily residue indicates trapped water or unreacted nitrile, necessitating azeotropic drying with toluene.

Frequently Asked Questions (Troubleshooting)

Q: My LC-MS shows the correct product mass (m/z 135), but 2D-NMR indicates I have synthesized the wrong regioisomer. How did this happen? A: You have synthesized 3-amino-5-(difluoromethyl)isoxazole. This is a classic regioselectivity failure caused by operating at a neutral/mildly acidic pH (7-8) or at temperatures below 45 °C[1]. Under these kinetic conditions, hydroxylamine attacks the less sterically hindered nitrile carbon first. Solution: Strictly validate that your pH is >8.5 prior to heating, and ensure the reactor reaches reflux rapidly.

Q: I am observing a significant loss of the difluoromethyl (-CF₂H) group during the reaction. What is causing this degradation? A: The -CF₂H group adjacent to a ketone is highly sensitive to haloform-type cleavage in the presence of strong aqueous bases (like NaOH or KOH) at high temperatures. Solution: Switch your base to Na₂CO₃ or carefully titrated organic bases, and minimize the water content in your solvent system by using absolute ethanol[2].

Q: Can I bypass the regioselectivity issue by using a different synthetic route, such as late-stage fluorination? A: Yes, but it is generally less efficient. An alternative approach is the synthesis of 5-amino-3-(hydroxymethyl)isoxazole or 5-amino-3-(formyl)isoxazole, followed by late-stage deoxofluorination using reagents like DAST. However, literature indicates that deoxofluorination of isoxazole aldehydes typically yields 5-(difluoromethyl)isoxazoles in lower overall yields (23–61%)[3]. Therefore, optimizing the direct cyclization route using the pH-controlled protocol above is highly recommended for scale-up.

References

[3] Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry - ACS Publications URL:

[1] Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles Source: organic-chemistry.org URL:

[2] Title: WO2018222795A1 - Substituted nitrogen containing compounds Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting 5-Amino-3-(difluoromethyl)isoxazole Dissolution in DMSO

Executive Summary & Mechanistic Overview As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize fluorinated heterocyclic building blocks for biological assays. 5-Amino-3-(difluorom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize fluorinated heterocyclic building blocks for biological assays. 5-Amino-3-(difluoromethyl)isoxazole presents a "perfect storm" of physicochemical properties that antagonize solvation, even in a universally accepted polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[1].

Understanding the causality behind its poor solubility is critical for troubleshooting:

  • High Crystal Lattice Energy: The 5-amino group acts as a potent hydrogen-bond donor, while the isoxazole ring nitrogens and oxygens act as acceptors. This results in an extensive intermolecular hydrogen-bonding network, creating a highly stable, low-energy crystalline polymorph that strongly resists solvation[2].

  • Lipophilicity of the Fluorinated Motif: The 3-(difluoromethyl) group significantly increases the lipophilicity of the molecule. While DMSO is an excellent solvent, it is highly hygroscopic[3]. The introduction of water (even atmospheric moisture) rapidly decreases the solubility limit for highly lipophilic compounds, causing them to "crash out" of solution[4].

  • Thermodynamic Nucleation via Freeze-Thaw: Repeated freeze-thaw cycles of DMSO stock solutions provide the activation energy required for the amorphous (soluble) compound to nucleate into its most thermodynamically stable (and insoluble) crystalline form[4].

Frequently Asked Questions (FAQs)

Q1: I prepared a 50 mM stock in DMSO, but it precipitated overnight at room temperature. Why? A1: You have likely exceeded the metastable solubility limit. While the compound may initially dissolve due to the kinetic energy of mixing, it forms a supersaturated solution. Over time, or triggered by microscopic particulates acting as nucleation sites, the compound reorganizes into its stable crystal lattice. Furthermore, leaving the vial unsealed allows water absorption, which exponentially reduces the solubility of lipophilic fluorinated compounds[4].

Q2: Can I use heat to force 5-Amino-3-(difluoromethyl)isoxazole into solution? A2: Yes, but with strict limitations. Gentle warming (37°C to 50°C) increases kinetic energy and disrupts intermolecular hydrogen bonds, aiding dissolution. However, if the solution is supersaturated, the compound will immediately precipitate upon cooling to room temperature. We recommend a self-validating approach: heat the solution, let it equilibrate back to room temperature for 2 hours, and centrifuge. If a pellet forms, your target concentration is thermodynamically unviable[5].

Q3: Why does my compound precipitate when diluted into my aqueous assay buffer? A3: This is a classic solvent-shift precipitation. 5-Amino-3-(difluoromethyl)isoxazole is highly soluble in pure organic solvents but nearly insoluble in water. When the DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic compound stranded in an unfavorable aqueous environment. To mitigate this, perform serial dilutions in DMSO first, and keep the final DMSO concentration in the assay below 1%[6].

Quantitative Data: Factors Affecting Solubility

The following table summarizes the critical physicochemical and environmental parameters governing the solubility of 5-Amino-3-(difluoromethyl)isoxazole in DMSO.

ParameterQuantitative ThresholdImpact on SolubilityTroubleshooting Action
Water Content in DMSO < 0.005% H₂OHighly Negative. Water drastically reduces the solubility of the difluoromethyl moiety.Use strictly anhydrous DMSO stored under argon. Discard old ampoules.
Target Concentration ≤ 10 mMNegative. High concentrations (>10 mM) often enter the metastable supersaturated zone.Cap stock concentrations at 10 mM. Verify true solubility via NMR or LC-MS post-centrifugation.
Temperature 37°C (Max 50°C)Positive (Kinetic). Warming disrupts 5-amino hydrogen bonding networks.Warm to 37°C in a water bath; use in-well sonication to aid dissolution.
Freeze-Thaw Cycles 0 Cycles (Single-use)Negative. Promotes nucleation and crystallization of the lowest-energy polymorph.Aliquot stock solutions into single-use vials. Store at -20°C and never refreeze.

Self-Validating Experimental Protocol: Preparation of a Stable DMSO Stock

To ensure scientific integrity and reproducible bioassay results, follow this self-validating methodology for preparing a 10 mM stock solution. Every step is designed to verify the thermodynamic stability of your solution.

Materials Required:

  • 5-Amino-3-(difluoromethyl)isoxazole (High purity, >98%)

  • Anhydrous DMSO (Sealed ampoule, <0.005% water)

  • Argon or Nitrogen gas

  • Bath sonicator (temperature controlled)

  • Benchtop centrifuge

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 5-Amino-3-(difluoromethyl)isoxazole to reach room temperature (20-25°C) in a desiccator before opening.

    • Causality: This prevents the condensation of atmospheric moisture onto the hygroscopic powder, which would introduce water into your stock[3].

  • Solvent Addition: In a dry environment, add the calculated volume of anhydrous DMSO directly to the powder to achieve a maximum 10 mM concentration.

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds. If particulates remain, place the vial in a bath sonicator set to 37°C for 10 minutes.

    • Causality: Sonication provides localized cavitation energy to break the strong N-H...N/O hydrogen bonds of the crystal lattice without thermally degrading the molecule[2].

  • Thermodynamic Validation (The Self-Validation Step): Allow the solution to rest at room temperature for 2 hours. Centrifuge the vial at 10,000 x g for 5 minutes.

    • Observation: Carefully inspect the bottom of the vial. If a microscopic pellet is visible, the solution is supersaturated and thermodynamically unstable. You must transfer the supernatant to a new vial and quantify the true soluble concentration via LC-UV or NMR[5].

  • Aliquot and Storage: Dispense the validated, clear solution into single-use, low-bind microcentrifuge tubes. Purge the headspace with Argon, seal tightly, and store at -20°C.

    • Causality: Single-use aliquots prevent freeze-thaw-induced nucleation, ensuring the compound remains in its soluble, amorphous state[4].

Troubleshooting Workflow Visualization

The following logical workflow dictates the decision-making process when encountering dissolution failures with this compound.

DissolutionWorkflow Start Compound Fails to Dissolve in DMSO CheckDMSO Check DMSO Quality: Is it anhydrous & fresh? Start->CheckDMSO WetDMSO Discard. Use new anhydrous DMSO ampoule CheckDMSO->WetDMSO No AssessConc Assess Target Concentration (Is it >10 mM?) CheckDMSO->AssessConc Yes WetDMSO->AssessConc Dilute Dilute to ≤10 mM or use co-solvents AssessConc->Dilute Yes HeatSonicate Warm to 37°C & Sonicate (10 min) AssessConc->HeatSonicate No Dilute->HeatSonicate Validate Equilibrate to RT (2h) & Centrifuge HeatSonicate->Validate CheckPellet Is a pellet present? Validate->CheckPellet Success Success: Aliquot & Store at -20°C CheckPellet->Success No Fail Supersaturated: Quantify supernatant via LC-MS CheckPellet->Fail Yes

Caption: Logical workflow for troubleshooting 5-Amino-3-(difluoromethyl)isoxazole dissolution.

References

  • Tetko, I. V., et al. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." PubMed.[Link]

  • Ganesan, A., & Barakat, K. "Solubility: A speed‒breaker on the drug discovery highway." MedCrave.[Link]

  • MDPI Contributors. "DMSO Solubility Assessment for Fragment-Based Screening." MDPI.[Link]

  • Lipinski, C., et al. "Samples in DMSO: What an end user needs to know." Ziath.[Link]

  • Li, M., et al. "Organocatalytic asymmetric synthesis of quaternary α-isoxazole–α-alkynyl amino acid derivatives." Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia. [Link]

Sources

Troubleshooting

Optimizing HPLC retention time for 5-Amino-3-(difluoromethyl)isoxazole purification

Technical Support Center: Optimizing HPLC Methods for Isoxazole Derivatives Guide Focus: Method Development and Troubleshooting for the Purification of 5-Amino-3-(difluoromethyl)isoxazole Welcome to the technical support...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC Methods for Isoxazole Derivatives

Guide Focus: Method Development and Troubleshooting for the Purification of 5-Amino-3-(difluoromethyl)isoxazole

Welcome to the technical support resource for scientists and researchers working with challenging heterocyclic compounds. This guide provides in-depth, experience-driven advice for optimizing the High-Performance Liquid Chromatography (HPLC) retention time and achieving high-purity fractions of 5-Amino-3-(difluoromethyl)isoxazole. As Senior Application Scientists, we understand that success lies not just in following steps, but in comprehending the chemical principles behind them.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the HPLC purification of 5-Amino-3-(difluoromethyl)isoxazole.

Q1: My 5-Amino-3-(difluoromethyl)isoxazole has a very short retention time on a C18 column, eluting near the void volume. What is the primary cause?

A1: This is a classic sign of a polar analyte behaving as such under typical reversed-phase conditions. The primary cause is the protonation of the 5-amino group in an acidic mobile phase (which is common, e.g., using 0.1% formic or trifluoroacetic acid). When protonated (NH3+), the molecule becomes highly polar and water-soluble, leading to minimal interaction with the hydrophobic C18 stationary phase and thus, rapid elution.[1][2][3] To increase retention, you must either decrease the analyte's polarity or use a more suitable stationary phase.

Q2: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?

A2: A robust starting point balances retention, peak shape, and compound stability.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 5 µm, 4.6 x 150 mmA standard workhorse phase; high purity and end-capping minimize silanol interactions that cause peak tailing with basic amines.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to ensure consistent protonation of the amine and suppress silanol activity, often leading to sharper peaks.[4][5]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is essential for initial screening to locate the compound and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CSlightly elevated temperature can improve peak efficiency and reduce mobile phase viscosity.
Detection UV at an appropriate wavelength (e.g., 254 nm or determined by UV scan)

Q3: How does the difluoromethyl group influence the compound's retention behavior?

A3: The difluoromethyl (-CHF2) group introduces unique electronic properties. While fluorine is highly electronegative, fluorinated alkyl groups can exhibit "fluorous" interactions, which are distinct from simple hydrophobic interactions.[6] Depending on the stationary phase, this can lead to either increased or decreased retention compared to a non-fluorinated analog. Critically, fluorinated phases, such as Pentafluorophenyl (PFP), can offer enhanced retention and alternative selectivity for fluorinated analytes through dipole-dipole and π-π interactions.[6][7]

Q4: I'm observing significant peak tailing. What are the most likely causes and immediate fixes?

A4: Peak tailing for 5-Amino-3-(difluoromethyl)isoxazole is almost always caused by secondary interactions between the basic amino group and acidic silanol groups on the silica surface of the HPLC packing material.[4][8]

  • Immediate Fixes:

    • Lower Mobile Phase pH: Ensure the pH is low (e.g., pH < 3) with an additive like formic or trifluoroacetic acid. This keeps the amine consistently protonated and suppresses the ionization of silanols.[5]

    • Use a Modern Column: Switch to a column packed with high-purity silica and robust end-capping, or a column specifically designed for basic compounds.[4]

In-Depth Troubleshooting Guide

This section provides a structured, cause-and-effect approach to resolving more complex purification issues.

Issue 1: Unstable or Drifting Retention Times

Question: My retention time for the main peak is shifting between injections and over the course of a sequence. What's wrong?

Answer: Retention time instability points to a system that is not in equilibrium or is undergoing chemical changes. The root cause must be identified for a validated, reproducible method.

Troubleshooting Workflow for Unstable Retention

Caption: Logical workflow for diagnosing unstable retention times.

Issue 2: Poor Peak Shape (Tailing and Fronting)

Question: I've lowered the pH, but I still have poor peak shape. What are the advanced strategies to fix this?

Answer: When basic pH adjustments are insufficient, the problem lies in the specific interactions between the analyte, stationary phase, and mobile phase.

Analyte-Stationary Phase Interactions

G cluster_0 Silica Surface cluster_1 Analyte Stationary Phase C18 Chains (Hydrophobic) Silanol Si-OH (Acidic Site) Analyte 5-Amino-3-(difluoromethyl)isoxazole Analyte->Stationary Phase Desired Hydrophobic Interaction Analyte->Silanol Undesired Ionic Interaction (Causes Tailing)

Caption: Interactions of the analyte with the stationary phase.

Advanced Peak Shape Solutions:

  • Column Selection is Key: Standard C18 columns vary widely in surface acidity. For basic compounds, a change in stationary phase chemistry is often the most effective solution.

    Column TypePrimary Interaction MechanismBest For...
    High-Purity, End-Capped C18 HydrophobicGeneral starting point. Modern columns have fewer active silanols.[4]
    Polar-Embedded / "AQ" C18 Hydrophobic + H-BondingImproving retention of polar compounds in highly aqueous mobile phases and can shield silanol groups.
    Pentafluorophenyl (PFP / F5) Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityAlternative selectivity, especially for fluorinated or aromatic compounds like this isoxazole.[6][7]
  • Mobile Phase Modifier Screening: While pH control is primary, the choice of organic solvent can influence peak shape.

    • Acetonitrile vs. Methanol: Methanol is a protic solvent that can better mask silanol groups through hydrogen bonding, sometimes improving peak shape for basic compounds at the cost of different selectivity.[3] Run a comparative gradient with methanol instead of acetonitrile.

Experimental Protocols for Method Optimization

Protocol 1: Systematic Mobile Phase pH Screening

This protocol systematically evaluates the effect of pH on retention and peak shape to find the optimal balance.

Objective: To determine the ideal mobile phase pH for retention and peak symmetry.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

  • Mobile Phase A3: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Sample: 5-Amino-3-(difluoromethyl)isoxazole dissolved in 10:90 ACN:Water

Procedure:

  • Condition 1 (Low pH):

    • Equilibrate the column with a mobile phase of 95% A1 / 5% B for 15 minutes.

    • Inject the sample and run a gradient from 5% B to 95% B over 20 minutes.

    • Record the retention time (Rt), peak asymmetry (As), and efficiency (plate count).

  • Condition 2 (Mid pH 1):

    • Thoroughly flush the system and column with 50:50 water:ACN.

    • Equilibrate the column with 95% A2 / 5% B for 15 minutes.

    • Repeat the gradient injection and record the data.

  • Condition 3 (Mid pH 2):

    • Thoroughly flush the system and column.

    • Equilibrate the column with 95% A3 / 5% B for 15 minutes.

    • Repeat the gradient injection and record the data.

Data Interpretation:

pH ConditionExpected Retention Time (Rt)Expected Peak ShapeKey Consideration
pH ~2.7 ShortestOften the best (sharpest peaks)Amine is fully protonated, minimizing silanol interactions.[9]
pH 4.5 IntermediateMay show some tailingApproaching the pKa of the amine group, leading to a mix of ionized/neutral forms.
pH 6.5 LongestMay show significant tailingAmine is mostly neutral and more hydrophobic, but silanols are ionized, increasing secondary interactions.[3]
Protocol 2: Column Screening for Optimal Selectivity

This protocol compares different stationary phases to resolve the target compound from critical impurities.

Objective: To identify a column chemistry that provides the best resolution and peak shape.

Procedure:

  • Select 2-3 columns with orthogonal selectivity (e.g., a standard C18, a PFP, and a Polar-Embedded phase).[10]

  • Using the optimal mobile phase pH determined in Protocol 1, run the same scouting gradient on each column.

  • Ensure the system is flushed and re-equilibrated appropriately between column changes.

  • Compare the chromatograms, focusing on:

    • Selectivity (α): The spacing between the main peak and its nearest impurities. PFP phases can often provide a different elution order compared to C18.

    • Peak Shape: The asymmetry factor of the main peak.

    • Retention: The overall retention of the analyte.

By systematically evaluating these core parameters, you can develop a robust, reproducible, and efficient HPLC purification method for 5-Amino-3-(difluoromethyl)isoxazole, grounded in a solid understanding of the underlying chemical principles.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available from: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available from: [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available from: [Link]

  • Mechanisms of retention in HPLC Part 2. SlideShare. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Journal of the American Chemical Society. Available from: [Link]

  • 5-Amino-3,4-dimethylisoxazole. PubChem. Available from: [Link]

  • Separation of 5-Amino-3-methylisoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • 5-Amino-3-phenylisoxazole. PubChem. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Available from: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available from: [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. Available from: [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of 5-Amino-3-(difluoromethyl)isoxazole in Amidation Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the functionalization of highly unreactive heteroaromatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the functionalization of highly unreactive heteroaromatic amines. Here, we dissect the root causes of amidation failure and provide field-validated, self-consistent protocols to achieve high-yielding amide bond formation.

PART 1: Mechanistic Root Cause Analysis

Before troubleshooting, it is critical to understand why 5-amino-3-(difluoromethyl)isoxazole resists standard amidation. The failure is not a matter of poor technique; it is a fundamental consequence of the molecule's electronic topography.

The 5-amino group on the isoxazole ring is inherently electron-deficient. The oxygen and nitrogen heteroatoms of the isoxazole ring participate in resonance that delocalizes the nitrogen lone pair, imparting a "vinylogous amide" character to the 5-amino group. Furthermore, the difluoromethyl ( −CF2​H ) group at the 3-position exerts a powerful inductive electron-withdrawing effect ( −I effect). This synergistic depletion of electron density renders the amine practically non-nucleophilic, meaning it cannot overcome the activation energy barrier required to attack moderately activated electrophiles (like OBt or OAt esters generated by EDC/HOBt).

Mechanism A 5-Amino-3-(difluoromethyl)isoxazole BA BA A->BA B Isoxazole Ring (Resonance Electron Withdrawal) D Severe Depletion of Electron Density on 5-Amino Group B->D C -CF2H Group (Strong Inductive -I Effect) C->D E Extremely Low Nucleophilicity D->E BA->C

Fig 1: Electronic factors driving the low nucleophilicity of the 5-amino group.

PART 2: Troubleshooting Guide & FAQs

Q: Why do standard coupling reagents (EDC, DCC, HATU) yield unreacted starting material? A: Standard reagents form an active ester which requires a moderately nucleophilic amine to attack the carbonyl carbon. Because the 5-amino group of 3-(difluoromethyl)isoxazole is severely electron-depleted, it acts more like an amide than an amine. It simply lacks the electron density to initiate the nucleophilic attack on standard activated esters.

Q: I switched to using acyl chlorides, but I am now getting a mixture of mono- and di-acylated products. How do I fix this? A: Highly reactive electrophiles like acyl chlorides can force the reaction but often lead to over-reaction (diacylation)[1]. Once the first acyl group is added, the resulting amide proton becomes highly acidic. The reaction base (e.g., TEA or DIPEA) deprotonates it, forming an amide anion that rapidly attacks a second equivalent of acyl chloride. Solution: Strictly control stoichiometry (1.0 eq of acyl chloride) and add it dropwise at low temperatures ( −78∘C ). Alternatively, intentionally diacylate the amine and selectively hydrolyze the second acyl group back to the mono-amide using mild basic conditions (e.g., K2​CO3​ in MeOH).

Q: My carboxylic acid is prone to epimerization and sensitive to harsh acylating agents. What is a mild alternative for this unreactive amine? A: Use T3P (Propylphosphonic anhydride) combined with pyridine, or Ghosez's reagent. T3P/pyridine is highly effective for coupling non-nucleophilic amines (like electron-poor anilines and isoxazoles) while drastically suppressing the epimerization of sensitive chiral centers[2]. Alternatively, Ghosez's reagent generates an acyl chloride in situ under strictly neutral conditions, preventing the acid-catalyzed degradation of sensitive substrates[3].

PART 3: Validated Experimental Protocols

To bypass the low reactivity, you must either super-activate the electrophile or super-activate the nucleophile . Below is a quantitative comparison of three field-proven methodologies, followed by detailed step-by-step protocols.

Table 1: Comparison of Amidation Strategies
MethodReagentsTemperatureTypical YieldBest Suited For
A. Anion Amidation LiHMDS, Acyl Chloride −78∘C to RT65–85%Robust carboxylic acids; highly unreactive amines.
B. T3P/Pyridine T3P (50% in EtOAc), Pyridine 0∘C to 60∘C 50–75%Epimerization-prone or sensitive carboxylic acids.
C. Ghosez's Reagent 1-Chloro-N,N,2-trimethylpropenylamine 0∘C to RT60–80%Acid-sensitive substrates requiring acyl chloride reactivity.
Protocol A: Base-Mediated Anion Amidation (Super-activating the Nucleophile)

By deprotonating the amine with a strong, non-nucleophilic base, you generate an amide anion. This forces the nitrogen to become a potent nucleophile, easily reacting with acyl chlorides.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under inert gas (Argon/Nitrogen).

  • Dissolution: Dissolve 5-amino-3-(difluoromethyl)isoxazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the reaction mixture to −78∘C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. Stir at −78∘C for 30 minutes to ensure complete anion formation.

  • Coupling: Dissolve the desired acyl chloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc ( ), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Workflow S1 Dissolve Amine in dry THF (-78°C) S2 Add LiHMDS (1.1 eq) Stir 30 min S1->S2 S3 Form Amide Anion (Highly Nucleophilic) S2->S3 S4 Add Acyl Chloride (1.0 eq) S3->S4 S5 Warm to RT & Quench (NH4Cl) S4->S5

Fig 2: Step-by-step workflow for base-mediated anion amidation using LiHMDS.

Protocol B: T3P / Pyridine Mediated Coupling (Mild Electrophile Activation)

This method is ideal when your carboxylic acid cannot be converted to an acyl chloride due to stability or stereochemical concerns[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.2 eq) and 5-amino-3-(difluoromethyl)isoxazole (1.0 eq) in anhydrous EtOAc or DMF.

  • Base Addition: Add anhydrous Pyridine (3.0 eq) to the mixture.

  • Activation: Cool the mixture to 0∘C . Add T3P (50% solution in EtOAc, 1.5 eq) dropwise.

  • Heating: Remove the ice bath and heat the reaction to 60∘C for 12–24 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1N HCl, saturated NaHCO3​ , and brine. Dry and concentrate.

Protocol C: Neutral Acyl Chloride Generation via Ghosez's Reagent

Ghosez's reagent converts carboxylic acids to acyl chlorides without generating HCl gas as a byproduct, making it perfect for acid-sensitive moieties[3].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM ( 0.1 M ). Cool to 0∘C .

  • Chlorination: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine, 1.2 eq) dropwise. Stir at room temperature for 1 hour. The solution will typically turn slightly yellow, indicating full conversion to the acyl chloride.

  • Coupling: Cool the mixture back to 0∘C . Add 5-amino-3-(difluoromethyl)isoxazole (1.0 eq) followed by Pyridine or DIPEA (2.5 eq).

  • Completion: Stir at room temperature for 4–8 hours.

  • Workup: Evaporate the DCM, resuspend in EtOAc, wash with water and brine, dry, and purify.

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of 5-Amino-3-(difluoromethyl)isoxazole in Aqueous Assays

Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from the hidden degradation of screening library compounds. 5-Amino-3-(difluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from the hidden degradation of screening library compounds. 5-Amino-3-(difluoromethyl)isoxazole is a highly privileged pharmacophore in drug development, often utilized for its bioisosteric properties and unique hydrogen-bonding capabilities[1]. However, researchers frequently report unexpected mass shifts, loss of target affinity, or high background noise when utilizing this motif in aqueous biochemical and cell-based assays.

The root cause of these issues is chemical instability. The enamine-like 5-amino group is highly susceptible to oxidation in aqueous environments. This technical guide provides a mechanistic breakdown of this degradation pathway and offers self-validating protocols to stabilize this critical motif in your experiments.

Mechanistic Insight: The Vulnerability of the 5-Aminoisoxazole Core

To troubleshoot degradation, we must first understand the causality behind it. Why does 5-amino-3-(difluoromethyl)isoxazole oxidize so readily?

The isoxazole ring possesses an enamine-like moiety. Under oxidative conditions—often catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard buffer salts or by dissolved oxygen—the 5-amino group readily undergoes single-electron oxidation to generate an electrophilic iminium radical[2].

While the electron-withdrawing difluoromethyl group at the C3 position provides some inductive stabilization compared to standard alkyl variants, it is insufficient to prevent oxidation in aerated, dilute aqueous assays (e.g., 384-well HTS formats). Once formed, these electrophilic radicals rapidly react with water to form hydroxylamines, or undergo further oxidation to reactive extended quinone-methide species and azo-dimers[3]. This not only depletes your active compound concentration but can also introduce assay artifacts via covalent binding to off-target proteins.

Pathway Visualization

G Compound 5-Amino-3-(difluoromethyl)isoxazole (Intact Pharmacophore) Radical Electrophilic Iminium Radical (Reactive Intermediate) Compound->Radical Single-Electron Transfer Trigger Trace Metals (Fe, Cu) & ROS (Aqueous Buffer) Trigger->Radical Degraded Oxidation Products (Hydroxylamines, Dimers, Quinones) Radical->Degraded Hydrolysis / Homocoupling Antioxidant TCEP / Ascorbate (Redox Quenching) Antioxidant->Radical Quenches Radical Chelator EDTA / DTPA (Metal Chelation) Chelator->Trigger Sequesters Metals

Oxidation pathway of 5-aminoisoxazoles and targeted points of intervention in aqueous assays.

Troubleshooting FAQs

Q1: My LC-MS analysis of the assay buffer shows a +16 Da and +32 Da mass shift for my 5-amino-3-(difluoromethyl)isoxazole compound. What is happening? A1: The +16 Da and +32 Da shifts correspond to mono- and di-hydroxylation of the aminoisoxazole core. In aqueous buffers, trace metals catalyze the oxidation of the 5-amino group to a hydroxylamine (+16 Da), which can further oxidize to nitroso derivatives (+32 Da) or trigger ring cleavage. This is a well-documented bioactivation and degradation pathway for isoxazole-containing compounds[3]. To prevent this, you must decouple the metal-catalyzed redox cycle by combining a chelator (e.g., EDTA) with a non-nucleophilic antioxidant.

Q2: Should I use DTT, BME, or TCEP to protect the 5-amino group? A2: I strongly recommend TCEP (Tris(2-carboxyethyl)phosphine) over nucleophilic thiols like DTT (Dithiothreitol) or BME (β-mercaptoethanol). Because the oxidation of 5-aminoisoxazoles generates an electrophilic iminium radical[2], nucleophilic thiols can attack this intermediate, forming covalent compound-thiol adducts. This depletes your active compound concentration and creates false negatives. TCEP is a potent, non-nucleophilic reducing agent that quenches the oxidative environment without reacting with the isoxazole core.

Q3: How does buffer pH influence the stability of the difluoromethyl-isoxazole? A3: The 5-amino group is weakly basic. At physiological pH (7.4), it is predominantly unprotonated, making the nitrogen lone pair available for single-electron oxidation. Lowering the pH to 6.0–6.5 (if compatible with your biological target) protonates a fraction of the amine, drastically reducing its susceptibility to oxidation. However, if pH 7.4 is mandatory for your target's activity, reliance on buffer degassing and chemical protectants is strictly required.

Quantitative Data: Antioxidant Efficacy Comparison

The following table summarizes the stability of 5-Amino-3-(difluoromethyl)isoxazole under various simulated High-Throughput Screening (HTS) aqueous buffer conditions.

Buffer Condition (pH 7.4, 37°C)Additive(s)Estimated Half-Life (t½)Primary Degradant Observed (LC-MS)
Standard HEPES (Aerated)None< 4 hoursHydroxylamine (+16 Da)[3]
Standard HEPES (Degassed)None12 hoursHydroxylamine (+16 Da)
HEPES + Thiol Reductant1 mM DTT8 hoursThiol-Adduct (+154 Da)
HEPES + Chelator100 µM EDTA24 hoursAzo-Dimerization
Optimized Assay Buffer 100 µM EDTA + 1 mM TCEP > 72 hours None (Stable)

Experimental Protocol: Oxidation-Free Assay Buffer Preparation

The protocol below is designed as a self-validating system . By incorporating a T=0 and T=24 hour LC-MS quality control step, researchers can empirically verify that the buffer environment has successfully arrested the redox cycle before committing valuable target proteins or cells to the assay.

Step 1: Buffer Preparation and Deoxygenation
  • Prepare the base biological buffer (e.g., 50 mM HEPES, 150 mM NaCl).

  • Add 100 µM EDTA to sequester trace transition metals (e.g., Cu²⁺, Fe³⁺) introduced by raw buffer salts.

  • Degas the buffer using vacuum sonication for 15 minutes, followed by purging with Argon or Nitrogen gas for 10 minutes.

    • Causality: Removing dissolved oxygen eliminates the primary electron acceptor, while EDTA physically blocks metal-catalyzed single-electron transfer.

Step 2: Addition of Non-Nucleophilic Reductant
  • Immediately before assay initiation, add 1 mM TCEP hydrochloride .

  • Readjust the pH to 7.4 (TCEP-HCl can acidify unbuffered or weakly buffered solutions).

    • Causality: TCEP maintains a reducing environment to quench transient radicals without acting as a nucleophile against the isoxazole ring.

Step 3: Compound Preparation and Incubation
  • Prepare a 10 mM stock of 5-Amino-3-(difluoromethyl)isoxazole[1] in anhydrous, mass-spec grade DMSO. Store in single-use aliquots at -20°C to prevent freeze-thaw condensation.

  • Dilute the compound into the optimized assay buffer to the desired working concentration (e.g., 10 µM), ensuring final DMSO concentration remains ≤1% v/v.

Step 4: Self-Validating Quality Control (LC-MS)
  • Extract a 10 µL aliquot of the compound-buffer mixture at T=0 and T=24 hours.

  • Analyze via LC-MS (ESI+ mode).

  • Validation Check: The protocol is successful if the Extracted Ion Chromatogram (EIC) for the parent mass shows >95% peak area retention at 24 hours, with no appearance of +16 Da (hydroxylamine) or adduct peaks. If degradation is observed, verify the freshness of the TCEP stock.

References

  • Title: Electrochemistry Enables O-Arylation of Tyrosine with Aminoisoxazoles: Late-Stage Diversification of Peptides and Pharmaceuticals Source: Organic Letters - ACS Publications URL: 2

  • Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: PMC - NIH URL: 3

  • Title: 5-Amino-3-(difluoromethyl)isoxazole Product Information Source: Accela ChemBio URL: 1

Sources

Reference Data & Comparative Studies

Validation

Validating 5-Amino-3-(difluoromethyl)isoxazole structural integrity using X-ray crystallography

Structural Validation of 5-Amino-3-(difluoromethyl)isoxazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary 5-Amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 5-Amino-3-(difluoromethyl)isoxazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

5-Amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8) is a highly versatile fluorinated building block in modern medicinal chemistry. The isoxazole core serves as a robust bioisostere for amides and esters, while the difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor. However, the synthesis of substituted isoxazoles—typically via the cyclocondensation of hydroxylamine with β-enamino nitriles or alkynes—notoriously yields mixtures of 3,5-disubstituted regioisomers. Validating the exact regiochemistry and the 3D conformation of the –CF₂H group is a critical bottleneck. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing a self-validating protocol for definitive structural confirmation.

Comparative Analysis: SC-XRD vs. NMR vs. HRMS

To establish absolute structural integrity, researchers must choose analytical techniques that balance throughput with conformational confidence. The table below outlines the performance of each alternative.

Analytical TechniqueRegiochemical ConfidenceConformational Data (–CF₂H)Sample RequirementsThroughputPrimary Utility
SC-XRD Absolute High (Resolves rotational disorder) Single crystal (>0.1 mm), 1–5 mgLow (Days)Definitive 3D structure, absolute configuration, and solid-state packing.
2D NMR (HMBC/NOESY) Moderate to HighLow (Time-averaged solution state)Soluble powder, 5–15 mgHigh (Hours)Solution-state connectivity and relative stereochemistry.
HRMS (ESI-TOF) NoneNoneTrace (<1 mg)Very High (Minutes)Exact mass confirmation and empirical formula validation.

Causality in Experimental Design: Why SC-XRD?

As an Application Scientist, I frequently observe research teams relying solely on 2D NMR to assign isoxazole regiochemistry. For 5-Amino-3-(difluoromethyl)isoxazole, this is a dangerous pitfall for two primary reasons:

  • The Regiochemical Blindspot : In 3,5-disubstituted isoxazoles, the lone ring proton (at position 4) often lacks strong, unambiguous Nuclear Overhauser Effect (NOE) cross-peaks with the substituents. This makes it exceptionally difficult to distinguish the 3-(difluoromethyl)-5-amino isomer from the 3-amino-5-(difluoromethyl) isomer using NMR alone. SC-XRD maps the electron density directly, providing an unambiguous assignment of heavy atoms (C, N, O, F) and definitively proving the regiochemistry [1].

  • Fluorine Rotational Disorder : The –CF₂H group is highly prone to rotational disorder around the C–C bond. In solution (NMR), this rotation is fast on the NMR timescale, yielding a time-averaged signal. In the solid state, SC-XRD at cryogenic temperatures (100 K) freezes this rotation, allowing us to model the exact dihedral angles and anisotropic displacement parameters of the fluorine atoms [2]. This structural precision is critical for downstream Structure-Based Drug Design (SBDD), where the exact vector of the –CF₂H hydrogen bond donor dictates target affinity [3].

Visualizing the Validation Logic

ValidationWorkflow A Synthesized 5-Amino-3- (difluoromethyl)isoxazole B HRMS & 1D NMR (Mass & Purity Check) A->B C Regiochemistry Unambiguous? B->C D 2D NMR (HMBC/NOESY) C->D No (Try 2D NMR) E SC-XRD Crystallization (Slow Evaporation) C->E Yes/No (Need 3D) D->E Ambiguous NOE F Low-Temp Diffraction (100 K to freeze -CF2H) E->F G Anisotropic Refinement (Resolve F-disorder) F->G H Validated 3D Structure (Absolute Conformation) G->H

Workflow for structural validation of 5-Amino-3-(difluoromethyl)isoxazole comparing SC-XRD and NMR.

Self-Validating Experimental Protocol: SC-XRD Workflow

A protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow ensures that the resulting crystallographic data proves its own accuracy.

Step 1: Crystal Growth via Slow Evaporation

  • Action : Dissolve 5 mg of 5-Amino-3-(difluoromethyl)isoxazole in 0.5 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:1) in a 1-dram glass vial. Puncture the cap with a 20-gauge needle and leave undisturbed at 4 °C.

  • Causality : The isoxazole is highly soluble in DCM and insoluble in hexane. Slow evaporation of the volatile DCM gradually reduces solubility, promoting steady nucleation over rapid precipitation. The low temperature reduces thermal vibrations during lattice formation, yielding diffraction-quality single crystals rather than twinned aggregates.

Step 2: Cryogenic Data Collection

  • Action : Mount a single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å) and a nitrogen cryostream set to 100 K.

  • Causality : Cu-Kα radiation provides stronger anomalous dispersion signals for light atoms (C, N, O, F) compared to Mo-Kα, which is crucial for distinguishing the oxygen and nitrogen atoms within the isoxazole ring[4]. The 100 K cryostream minimizes atomic thermal motion, specifically freezing the rotational disorder of the –CF₂H group, which is necessary to resolve individual fluorine electron density peaks.

Step 3: Phasing and Anisotropic Refinement

  • Action : Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality : Direct methods easily locate the heavy core atoms. However, the fluorine atoms in the –CF₂H group may appear as smeared electron density if rotational disorder persists even at 100 K. By refining the F atoms anisotropically, we model them as ellipsoids rather than spheres, accurately capturing their spatial distribution. The amino protons and the –CF₂H proton should be located from the difference Fourier map and refined freely to confirm the solid-state hydrogen-bonding network.

Step 4: Self-Validation (CheckCIF)

  • Action : Generate a CIF file and run it through the International Union of Crystallography (IUCr) CheckCIF routine.

  • Validation Criteria :

    • R₁ value < 0.05 : Indicates excellent agreement between the calculated model and experimental electron density.

    • Goodness-of-Fit (GooF) ≈ 1.0 : Confirms the weighting scheme is statistically appropriate.

    • Absence of Level A/B Alerts : Ensures no missing atoms, unmodeled disorder, or incorrect atom assignments (e.g., swapping the isoxazole O and N atoms, a common error in heterocyclic crystallography).

Conclusion

While HRMS and NMR are indispensable for rapid screening and solution-state dynamics, SC-XRD remains the undisputed gold standard for validating the structural integrity of complex heterocycles like 5-Amino-3-(difluoromethyl)isoxazole. By leveraging cryogenic data collection and rigorous anisotropic refinement, researchers can unambiguously define regiochemistry and map the precise conformational landscape of fluorinated pharmacophores.

References

  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals ChemRxiv URL

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Amino-3-(difluoromethyl)isoxazole

As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide for the safe handling and disposal of 5-Amino-3-(difluoromethyl)isoxazole. This document moves beyond a sim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide for the safe handling and disposal of 5-Amino-3-(difluoromethyl)isoxazole. This document moves beyond a simple checklist, offering a procedural framework rooted in the principles of laboratory safety and regulatory compliance. The causality behind each step is explained to ensure that these protocols become a self-validating system within your laboratory's Chemical Hygiene Plan (CHP).

Hazard Identification and Risk Assessment: The Foundational "Why"

Proper disposal begins with a thorough understanding of the substance. While specific toxicological data for 5-Amino-3-(difluoromethyl)isoxazole is not extensively published, we can infer its likely hazard profile from structurally similar isoxazole derivatives. Safety Data Sheets (SDS) for related compounds, such as 5-Amino-3,4-dimethylisoxazole and 5-Amino-3-(4-fluorophenyl)isoxazole, consistently identify them as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1][2] Therefore, a conservative risk assessment dictates that 5-Amino-3-(difluoromethyl)isoxazole should be handled as, at minimum, an irritant to the skin, eyes, and potentially the respiratory system.

Before beginning any work, a formal risk assessment must be conducted within the context of your specific experimental procedures. This guide serves as a baseline; your institution's Environmental Health & Safety (EHS) office can provide guidance tailored to your unique laboratory conditions.

Key Principles:

  • Assume Hazard: In the absence of comprehensive data, treat novel or specialty chemicals with a high degree of caution.

  • Consult Your CHP: All disposal activities must align with your institution's written Chemical Hygiene Plan, a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4][5][6]

Immediate Safety and Personal Protective Equipment (PPE)

Based on the hazard assessment, stringent personal protection is required to minimize exposure during handling and disposal.

Experimental Protocol: PPE for Handling Isoxazole Waste

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles that are compliant with ANSI Z87.1 standards.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[8]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection: All handling of solid material or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Spill and Emergency Procedures

Preparedness is paramount. In the event of an accidental release, the following steps should be taken immediately.

Protocol for Small Spills (Solid or Solution):

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Containment: If it is safe to do so, prevent the spread of the material.

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[1][8]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[7]

  • Decontamination: Once the material is collected, decontaminate the area with an appropriate solvent or detergent and water.

  • Disposal: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled container for disposal as hazardous waste.

Step-by-Step Disposal Workflow

The disposal of 5-Amino-3-(difluoromethyl)isoxazole is governed by the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA). This "cradle-to-grave" system holds the generator responsible for the waste from its creation to its final disposal.[9]

Mandatory Visualization: Disposal Decision Workflow

G start Waste Generation (5-Amino-3-(difluoromethyl)isoxazole) char Step 1: Characterize Waste Is it a listed or characteristic hazardous waste per EPA? start->char container Step 2: Containerize Properly Use compatible, sealed containers. char->container Yes label Step 3: Label Container 'Hazardous Waste', contents, date, and hazard characteristics. container->label segregate Step 4: Segregate Waste Store away from incompatibles (e.g., strong acids, oxidizers). label->segregate accumulate Step 5: Accumulate Safely Follow Satellite Accumulation Area (SAA) guidelines. segregate->accumulate dispose Step 6: Arrange Disposal Contact EHS or licensed waste disposal contractor. accumulate->dispose

Caption: Decision workflow for the proper disposal of isoxazole waste.

Protocol for Waste Disposal:

  • Waste Characterization: As the generator, you must determine if your waste is hazardous.[9][10] While 5-Amino-3-(difluoromethyl)isoxazole is not a specifically "listed" waste by the EPA, it must be evaluated for hazardous characteristics:

    • Ignitability: Unlikely for this compound.

    • Corrosivity: Unlikely, but depends on the formulation.

    • Reactivity: The isoxazole ring can be sensitive, and some derivatives may react with strong bases or reducing agents.[11]

    • Toxicity: Based on its irritant properties, it is prudent to manage it as toxic waste.

  • Containerization:

    • Collect waste in a container that is compatible with the chemical (e.g., HDPE or glass).

    • The container must be in good condition and have a secure, leak-proof lid.

    • Keep containers closed at all times except when actively adding waste.[12]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • List all chemical constituents by their full name (no abbreviations).

    • Indicate the approximate percentages of each component.

    • Mark the date when waste was first added to the container.

  • Segregation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • Incompatible materials, such as strong oxidizing agents and strong acids, should be stored separately to prevent adverse reactions.[1]

  • Accumulation:

    • Follow your facility's specific limits for the amount of waste and the time it can be stored in an SAA.

  • Disposal:

    • NEVER dispose of 5-Amino-3-(difluoromethyl)isoxazole down the drain or in the regular trash.

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[1][2][8] The waste will likely be incinerated at a permitted hazardous waste facility.

Summary of Disposal Parameters

For quick reference, the key operational details are summarized below.

ParameterGuidelineRationale & Source
Waste Classification Hazardous WasteAssumed toxicity based on irritant properties of similar isoxazoles.[1][2]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin and eye contact with the irritant compound.[7][8]
Handling Location Chemical Fume HoodMinimizes inhalation risk of dust or aerosols.[8]
Waste Container Sealed, compatible container (e.g., HDPE)Prevents leaks and environmental contamination.[12]
Waste Label "Hazardous Waste," full chemical name, dateComplies with EPA and OSHA regulations for waste identification.[5]
Disposal Method Licensed Hazardous Waste ContractorEnsures compliance with EPA's "cradle-to-grave" requirements.[9][13]

By integrating these procedures into your standard laboratory operations, you ensure not only regulatory compliance but also the protection of yourself, your colleagues, and the environment. This commitment to safety and scientific integrity is the hallmark of a responsible research professional.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

Sources

Handling

Personal protective equipment for handling 5-Amino-3-(difluoromethyl)isoxazole

As a Senior Application Scientist, I frequently observe researchers treating fluorinated heterocyclic building blocks as standard organic reagents. However, the unique structural triad of 5-Amino-3-(difluoromethyl)isoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers treating fluorinated heterocyclic building blocks as standard organic reagents. However, the unique structural triad of 5-Amino-3-(difluoromethyl)isoxazole (CAS: 1934921-14-8) demands a highly specific operational and safety paradigm.

This guide provides a self-validating, step-by-step protocol for the safe handling, experimental utilization, and disposal of this compound. By understanding the chemical causality behind these safety measures, your laboratory can build a robust culture of safety and precision.

Structural Causality and Hazard Profile

To design an effective safety protocol, we must first understand why this molecule behaves the way it does. The hazards are not arbitrary; they are direct consequences of its functional groups:

  • The Difluoromethyl (-CHF2) Group: This moiety significantly increases the molecule's lipophilicity, enhancing its ability to permeate biological membranes and standard thin-film gloves. Furthermore, under extreme thermal stress (e.g., laboratory fires or improper incineration), the strong C-F bonds break, releasing highly toxic and corrosive hydrogen fluoride (HF) gas[1].

  • The Isoxazole Ring: While generally stable under standard conditions, this 5-membered heteroaromatic ring can undergo exothermic ring-cleavage when exposed to strong reducing agents or extreme heat, potentially releasing nitrogen oxides (NOx).

  • The Primary Amine (-NH2): Acting as both a nucleophile and a localized base, the amine group is responsible for the compound's classification as a severe skin and eye irritant[2].

HazardCausality Molecule 5-Amino-3-(difluoromethyl)isoxazole CHF2 Difluoromethyl Group (-CHF2) Lipophilic & Thermally Labile Molecule->CHF2 Isoxazole Isoxazole Ring Energetic Heterocycle Molecule->Isoxazole Amine Amino Group (-NH2) Nucleophilic & Basic Molecule->Amine Risk1 Rapid Skin Permeation & Thermal Release of HF Gas CHF2->Risk1 Risk2 Ring Cleavage under Strong Reduction (NOx) Isoxazole->Risk2 Risk3 Skin/Eye Sensitization & Respiratory Irritation Amine->Risk3

Caption: Logical relationship between molecular structure and operational hazards.

Quantitative Hazard Data
Property / GHS HazardSpecificationOperational Implication
CAS Number 1934921-14-8Unique identifier for SDS cross-referencing and inventory tracking.
GHS Hazard H302 Harmful if swallowedMandates strict hand-washing protocols; zero tolerance for food/drink in the lab.
GHS Hazard H315 / H319 Skin & Serious Eye IrritationRequires snug-fitting chemical goggles and impermeable double-gloving[2].
GHS Hazard H335 May cause respiratory irritationAll powder handling must strictly occur within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Because the lipophilic -CHF2 group drives rapid permeation, standard thin latex gloves are insufficient. The PPE strategy must create an impermeable, multi-layered barrier.

PPE CategoryRequired SpecificationCausality / Rationale
Hand Protection Double-gloved Nitrile (min 5 mil) or Butyl RubberPrevents lipophilic permeation. Outer glove must be discarded immediately if contaminated.
Eye/Face Protection Chemical Safety GogglesProtects against micro-aerosolized amine powders which cause severe ocular irritation.
Respiratory Fume Hood (Face velocity: 0.4-0.6 m/s)Primary engineering control. If ventilation fails, a NIOSH P100 respirator is required[3].
Body Protection Flame-Retardant (FR) Lab CoatMitigates risk from highly toxic HF gas generation in the event of a localized flash fire.

Operational Workflow & Experimental Protocol

Every step in this workflow is designed as a self-validating system: you must confirm the safety and integrity of the previous step before proceeding to the next.

Workflow A 1. Pre-Operation Ventilation & PPE Check B 2. Weighing & Transfer (Anti-static, Fume Hood) A->B C 3. Reaction Setup (Inert Atmosphere) B->C D 4. Quenching & Workup (Controlled Exotherm) C->D E 5. Waste Segregation (Halogenated Organics) D->E F 6. Decontamination (Solvent Wipe & Wash) D->F E->F

Caption: Step-by-step operational workflow for handling and disposal.

Step-by-Step Methodology
  • Pre-Operation Assessment:

    • Action: Verify fume hood face velocity is between 0.4 and 0.6 m/s. Inspect all PPE for micro-tears.

    • Causality: Ensures that any aerosolized powder is captured. The amine group makes the powder a potent respiratory irritant[3].

  • Weighing & Transfer:

    • Action: Use anti-static weigh boats and grounded metal spatulas.

    • Causality: Fine organic powders can accumulate static charge and aerosolize upon transfer. Anti-static tools prevent dispersion and inhalation risks.

  • Reaction Setup (Inert Atmosphere):

    • Action: Purge the reaction vessel with dry Nitrogen or Argon for 15 minutes prior to solvent introduction.

    • Causality: Prevents unwanted oxidation of the primary amine and minimizes ambient moisture, which could interfere with downstream coupling reactions.

  • Quenching & Workup:

    • Action: Quench reactions slowly at 0°C using a mild aqueous buffer (e.g., saturated NH4Cl) rather than strong acids.

    • Causality: Strong acids will rapidly protonate the isoxazole amine, causing a sudden, highly exothermic shift in solubility and potential localized boiling.

  • Decontamination:

    • Action: Wipe down all spatulas, balances, and hood surfaces with an isopropanol-soaked lint-free cloth, followed by a secondary wipe with mild soapy water.

    • Causality: Isopropanol effectively dissolves the lipophilic fluorinated compound, while the soapy water removes any residual polar amine salts.

Spill Management and Disposal Plan

Improper disposal of fluorinated organics is a critical environmental and laboratory safety failure.

Spill Response:

  • Never dry sweep. Dry sweeping aerosolizes the irritant powder.

  • Cover the spill with damp absorbent pads to suppress dust.

  • Carefully scoop the pads into a chemically compatible, sealable polyethylene container and label it as "Hazardous Waste: Fluorinated Organic Solid."

Disposal & Incineration:

  • Segregation: Dispose of all reaction waste and contaminated PPE in a dedicated "Halogenated Organic Waste" container. Do not mix with strong oxidizers or acids.

  • Incineration Mandate: The waste must be sent to a commercial disposal facility equipped with a high-temperature rotary kiln incinerator (>1000°C) and an acid gas scrubber.

  • Causality: Standard incineration temperatures are insufficient to fully break the C-F bonds. High-temperature incineration ensures complete destruction, while the acid gas scrubber is mandatory to neutralize the hydrogen fluoride (HF) gas generated during the thermal decomposition of the difluoromethyl group[1],[4].

References

  • Title: 3-(Difluoromethyl)isoxazol-5-amine Safety & Hazard Data Source: Chemikart URL: [Link]

  • [3] Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

  • [1] Title: Modeling and Experimental Study on the Thermal Decomposition of Perfluorooctanesulfonic Acid (PFOS) in an α-Alumina Reactor Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • [4] Title: Combustion of C1 and C2 PFAS: Kinetic modeling and experiments Source: Journal of the Air & Waste Management Association (via Taylor & Francis) URL: [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
5-Amino-3-(difluoromethyl)isoxazole
Reactant of Route 2
5-Amino-3-(difluoromethyl)isoxazole
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